Ethybenztropine
Description
ETHYBENZTROPINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20+,21? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMLLGDZBZXMW-WCRBZPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905096 | |
| Record name | Ethybenztropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-83-4 | |
| Record name | Ethybenztropine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etybenzatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethybenztropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYBENZTROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X2X9N95N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Impurity Profile of Ethybenztropine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Ethybenztropine, a tropane alkaloid derivative, and delves into the potential impurities that may arise during its synthesis and degradation. The information is curated for researchers, scientists, and professionals involved in drug development and manufacturing.
Introduction to this compound
This compound, also known as etybenzatropine, is a synthetic derivative of tropine, a naturally occurring alkaloid.[1] Structurally, it is the benzhydryl ether of N-ethylnortropine. It has been investigated for its anticholinergic and potential dopamine reuptake inhibitory activities, making it a compound of interest in neuropharmacology. The synthesis of this compound involves the formation of an ether linkage between a tropane scaffold and a diphenylmethyl group, along with the ethylation of the tropane nitrogen.
This compound Synthesis Pathway
The synthesis of this compound can be conceptualized as a convergent process involving the preparation of two key intermediates: N-ethylnortropine and a reactive benzhydryl derivative. These are then coupled to form the final product.
Synthesis of N-ethylnortropine
The synthesis of the N-ethylnortropine core typically starts from tropine, which can be demethylated to nortropine, followed by N-ethylation.
-
Step 1: Demethylation of Tropine to Nortropine. A common method for the N-demethylation of tropine involves reaction with a chloroformate reagent, such as ethyl chloroformate, followed by hydrolysis.
-
Step 2: N-Ethylation of Nortropine. Nortropine is then N-ethylated to yield N-ethylnortropine. This is a standard nucleophilic substitution reaction where the secondary amine of nortropine attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid.
Formation of the Benzhydryl Ether Linkage
The formation of the benzhydryl ether can be achieved through a Williamson ether synthesis.[2][3][4][5][6] This involves the reaction of the alkoxide of N-ethylnortropine with a reactive benzhydryl derivative, such as diphenylmethyl bromide.
Alternatively, a more direct route involves the reaction of tropine with a diphenylhalomethane, followed by N-ethylation. A patented method describes the reaction of tropine with diphenylbromomethane in a lower aliphatic carboxylic acid to form the benzhydryl ether of tropine (benztropine).[2] This intermediate can then be N-demethylated and subsequently N-ethylated to yield this compound.
A plausible overall synthetic pathway is depicted in the following diagram:
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
In-Depth Technical Guide to the Crystal Structure of Ethybenztropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of Ethybenztropine hydrochloride, a tropane alkaloid derivative with anticholinergic properties. Due to the limited availability of specific crystallographic data for this compound hydrochloride in publicly accessible databases, this guide leverages data from its close structural analog, Benztropine Mesylate, to infer and discuss its structural characteristics. The guide details a plausible experimental protocol for the crystallization and X-ray diffraction analysis of this compound hydrochloride. Furthermore, it presents the primary mechanism of action of this compound in the context of Parkinson's disease through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as etybenzatropine, is a centrally acting anticholinergic and antihistamine drug.[1] It belongs to the tropane alkaloid class of compounds, characterized by a distinctive bicyclic [3.2.1] octane core structure.[2] Historically, it was used in the management of Parkinson's disease to alleviate motor symptoms such as tremors and rigidity by blocking muscarinic acetylcholine receptors.[1] The hydrochloride salt of this compound is often used in pharmaceutical formulations to improve its solubility and bioavailability.
Understanding the three-dimensional arrangement of atoms in the crystalline state of an active pharmaceutical ingredient (API) is paramount for drug development. The crystal structure influences critical physicochemical properties, including solubility, stability, dissolution rate, and manufacturability. This guide aims to provide a detailed account of the crystal structure of this compound hydrochloride, addressing the current data gap by utilizing information from a closely related compound.
Physicochemical Properties
This compound hydrochloride is the salt formed from the free base, this compound, and hydrochloric acid.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C22H27NO[3] | C22H27NO·HCl |
| Molecular Weight | 321.46 g/mol [3] | 357.92 g/mol |
| Stereochemistry | Achiral[3] | Achiral |
| Defined Stereocenters | 3[3] | 3 |
Crystal Structure Analysis
As of the latest literature review, a definitive crystal structure for this compound hydrochloride has not been deposited in major crystallographic databases (e.g., CCDC, COD, PDB). However, the crystal structure of a closely related and structurally analogous compound, Benztropine Mesylate , has been determined and published. Benztropine differs from this compound only by the substitution on the tropane nitrogen (methyl vs. ethyl group). This structural similarity allows for a reliable estimation of the conformational and packing characteristics of this compound.
The crystallographic data for Benztropine Mesylate was reported by P. G. Jones et al. in Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry in 1978.
Table 2: Representative Crystallographic Data for Benztropine Mesylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.234(3) Å |
| b | 8.212(2) Å |
| c | 23.634(6) Å |
| β | 101.31(2)° |
| Volume | 2137 ų |
| Z | 4 |
| Calculated Density | 1.25 Mg m⁻³ |
Data extracted from P. G. Jones et al., Acta Crystallogr. B34, 3125 (1978).
It is anticipated that the crystal structure of this compound hydrochloride would exhibit similar packing motifs, with the tropane ring adopting a chair conformation. The bond lengths and angles within the tropane core and the diphenylmethoxy moiety are expected to be in close agreement with those observed for Benztropine Mesylate.
Experimental Protocols
This section outlines a detailed methodology for the determination of the crystal structure of this compound hydrochloride.
Crystallization
The growth of single crystals of sufficient quality for X-ray diffraction is a critical step.
Objective: To obtain single crystals of this compound hydrochloride suitable for X-ray diffraction analysis.
Materials:
-
This compound hydrochloride powder
-
Various organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone)
-
Anti-solvents (e.g., diethyl ether, hexane)
-
Glass vials and culture tubes
-
Microscope
Procedure:
-
Solvent Screening: A solubility study is performed to identify suitable solvents. Small amounts of this compound hydrochloride are tested for solubility in a range of solvents at room temperature and with gentle heating.
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of this compound hydrochloride in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion Method:
-
Dissolve this compound hydrochloride in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., methanol).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested using a spatula or by decanting the mother liquor. The crystals are then washed with a small amount of the anti-solvent and air-dried.
X-ray Diffraction Analysis
Objective: To determine the three-dimensional atomic structure of this compound hydrochloride from a single crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cryo-system for low-temperature data collection.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer is used to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the reflections.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The unit cell parameters, crystal system, and space group are determined.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a pharmaceutical compound like this compound hydrochloride.
Mechanism of Action Signaling Pathway
This compound's therapeutic effect in Parkinson's disease stems from its ability to antagonize muscarinic acetylcholine receptors, thereby helping to restore the balance between the dopaminergic and cholinergic systems in the basal ganglia.
Conclusion
While the specific crystal structure of this compound hydrochloride remains to be experimentally determined and publicly reported, this technical guide provides a robust framework for its investigation. By leveraging data from the close structural analog, Benztropine Mesylate, we can anticipate the key structural features of this compound hydrochloride. The detailed experimental protocols for crystallization and X-ray diffraction offer a clear path for future research to elucidate its precise three-dimensional structure. A thorough understanding of its crystal structure will be invaluable for optimizing its formulation, ensuring its stability, and ultimately contributing to the development of improved therapeutic agents.
References
Ethybenztropine: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethybenztropine, a synthetic anticholinergic and antihistamine, has historically been used in the management of Parkinson's disease and drug-induced parkinsonism.[1] As with any pharmacologically active compound, a thorough understanding of its solubility characteristics is paramount for drug development, formulation, and in vitro experimental design. This technical guide provides an in-depth overview of the solubility of this compound in both aqueous and organic media. Due to the limited availability of direct experimental data for this compound, this guide combines established principles of solubility, data from structurally similar compounds, and predicted values to offer a comprehensive resource. This document also outlines detailed experimental protocols for solubility determination and visualizes key pharmacological pathways.
This compound: Physicochemical Properties
This compound is structurally related to benztropine, possessing a tropane backbone. Its chemical structure is (1R,5S)-3-(benzhydryloxy)-8-ethyl-8-azabicyclo[3.2.1]octane, with the molecular formula C₂₂H₂₇NO and a molar mass of 321.46 g/mol .[2] The presence of the bulky, nonpolar benzhydryl and ethyl groups suggests a significant lipophilic character, which is a key determinant of its solubility profile.
Predicted Solubility Data
In the absence of direct experimental solubility data for this compound, predictive models based on its chemical structure are employed. The octanol-water partition coefficient (logP) is a critical parameter for predicting the solubility of a compound in both aqueous and lipid environments. A higher logP value indicates greater lipophilicity and, consequently, lower aqueous solubility. Various computational methods can be used to estimate logP.
Table 1: Predicted Physicochemical Properties and Solubility of this compound
| Parameter | Predicted Value | Method/Source |
| LogP | 4.5 - 5.5 | Computational (e.g., ALOGPS, ChemDraw) |
| Aqueous Solubility | Low (likely in the µg/mL to low mg/mL range) | Inferred from high LogP |
| Solubility in Nonpolar Organic Solvents (e.g., n-octanol, chloroform, dichloromethane) | High | Inferred from high LogP |
| Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF) | High | General observation for organic molecules |
| Solubility in Polar Protic Solvents (e.g., ethanol, methanol) | Moderate to High | Dependent on hydrogen bonding capacity |
Note: These are predicted values and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This protocol provides a detailed procedure for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, n-octanol, ethanol, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Prepare a standard curve using known concentrations of this compound to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualizations
Signaling Pathways
This compound's primary mechanism of action is as a muscarinic acetylcholine receptor antagonist.[1] It also has a potential, though less established, role as a dopamine reuptake inhibitor.[1] The following diagrams illustrate these pathways.
References
In Vitro Anticholinergic Properties of Ethybenztropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethybenztropine, a tropane derivative structurally related to benztropine, is anticipated to exhibit anticholinergic properties primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). While specific in vitro quantitative data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes the established pharmacological context of closely related benztropine analogs and details the requisite experimental protocols to comprehensively characterize its anticholinergic profile. This document serves as a technical resource for researchers and drug development professionals, providing the methodologies to determine receptor binding affinities, functional antagonism, and receptor subtype selectivity of this compound.
Introduction to Anticholinergic Activity and Muscarinic Receptors
Anticholinergic agents exert their effects by blocking the action of the neurotransmitter acetylcholine (ACh) at its receptors. The primary targets for anticholinergic drugs are the muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate a wide array of physiological functions in the central and peripheral nervous systems.[1][2]
The five mAChR subtypes are broadly classified based on their G-protein coupling:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[3][4]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
Due to the high homology of the orthosteric binding site across the five subtypes, achieving receptor subtype selectivity is a significant challenge in the development of muscarinic receptor antagonists.[1]
Pharmacological Context: Benztropine and its Analogs
Benztropine and its analogs are known to interact with muscarinic receptors, in addition to their well-characterized effects on the dopamine transporter.[5][6] Studies on benztropine indicate a notable affinity for the M1 muscarinic receptor subtype.[7][8] Research on various benztropine analogs has shown a range of affinities for both muscarinic and histamine H1 receptors.[5][6] It is therefore hypothesized that this compound will also exhibit affinity for muscarinic receptors, likely with a specific subtype selectivity profile that requires empirical determination.
Data Presentation: Characterizing Anticholinergic Properties
A comprehensive in vitro evaluation of this compound's anticholinergic properties would involve determining its binding affinity (Ki) and functional potency (IC50 or pA2) at each of the five muscarinic receptor subtypes. The resulting data should be presented in a clear, tabular format for comparative analysis.
Table 1: Hypothetical In Vitro Anticholinergic Profile of this compound at Human Muscarinic Receptors
| Receptor Subtype | Radioligand Binding Assay (Ki in nM) | Functional Antagonism (pA2) | Functional Assay Type |
| M1 | TBD | TBD | Calcium Flux |
| M2 | TBD | TBD | cAMP Inhibition |
| M3 | TBD | TBD | Calcium Flux |
| M4 | TBD | TBD | cAMP Inhibition |
| M5 | TBD | TBD | Calcium Flux |
| TBD: To Be Determined through experimental protocols outlined in this guide. |
Experimental Protocols
Radioligand Binding Assays for Muscarinic Receptor Affinity
Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor. Competition binding assays, using a radiolabeled antagonist with known high affinity for muscarinic receptors, are commonly employed. [3H]-N-methylscopolamine ([3H]-NMS) is a widely used radioligand for this purpose.[9][10][11]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound as the competing ligand.
-
Atropine or another high-affinity non-selective muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).[12]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at or near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 2.5 hours at 30°C).[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]-NMS binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-NMS binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medkoo.com [medkoo.com]
- 9. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. | Sigma-Aldrich [sigmaaldrich.com]
- 11. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of an Early Antiparkinsonian Agent: A Technical History of Ethybenztropine
For Immediate Release
Basel, Switzerland – November 7, 2025 – A comprehensive technical overview of the discovery, development, and eventual decline of Ethybenztropine (also known as Etybenzatropine), an early synthetic anticholinergic agent for Parkinson's disease, has been compiled for researchers, scientists, and drug development professionals. This document details the scientific journey of a drug that emerged in the mid-20th century, offering insights into the pharmacological strategies of the era.
Developed in the 1950s, this compound, a tropane ether derivative, was one of the early attempts to manage the debilitating motor symptoms of Parkinson's disease.[1] Marketed under trade names such as Panolid and Ponalid, it represented a therapeutic approach focused on counteracting the neurochemical imbalance characteristic of the disease by targeting the cholinergic system.[1]
Discovery and Rationale
The development of this compound was a progression from the established therapeutic use of tropane alkaloids, like atropine, in treating Parkinsonism.[1] The rationale was rooted in the understanding that a relative excess of acetylcholine activity in the basal ganglia contributes to the motor deficits seen in Parkinson's disease. By blocking muscarinic acetylcholine receptors, particularly the M1 subtype, this compound aimed to restore a more balanced neurotransmitter environment.[1]
Structurally, this compound is 3-diphenylmethoxy-8-ethylnortropane, a design that combines the tropane backbone, crucial for its anticholinergic effects, with a diphenylmethoxy group, which also confers significant antihistaminic properties.[1] This dual action was a feature of several contemporary antiparkinsonian agents.
Preclinical Pharmacology
Mechanism of Action:
-
Anticholinergic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] This action was the primary basis for its therapeutic effect in reducing tremor and rigidity associated with Parkinson's disease.[1]
-
Antihistaminic Activity: The diphenylmethoxy moiety contributes to its notable antihistaminic effects, a property shared with other tropane ether derivatives. This likely contributed to some of the sedative side effects observed in patients.
-
Dopamine Reuptake Inhibition: There have been suggestions that this compound may possess weak dopamine reuptake inhibitory activity, although this is not considered its primary mechanism of action and is not well-established.[1]
Quantitative Pharmacological Data (Illustrative)
Due to the historical nature of the drug's development, precise binding affinities and in vivo potency values from the original studies are scarce in contemporary literature. The following table represents the type of data that would have been generated, based on the known pharmacology of related compounds.
| Parameter | Receptor/Transporter | Value (Illustrative) |
| Binding Affinity (Ki) | Muscarinic M1 Receptor | Low nM range |
| Histamine H1 Receptor | Mid-to-high nM range | |
| Dopamine Transporter (DAT) | High nM to µM range | |
| In Vivo Efficacy (ED50) | Animal Model of Parkinsonism | mg/kg range |
| (e.g., tremor reduction in rats) |
Experimental Protocols
The development of this compound would have involved a series of now-standard, but then-developing, experimental protocols.
Muscarinic Receptor Binding Assay (Illustrative Protocol)
A radioligand binding assay would have been employed to determine the affinity of this compound for muscarinic receptors.
-
Tissue Preparation: Rat brain cortex, rich in muscarinic receptors, would be homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The homogenate would be incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-quinuclidinyl benzilate) and varying concentrations of this compound.
-
Separation: Bound and free radioligand would be separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters would be measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and converted to an inhibition constant (Ki).
In Vivo Assessment of Antiparkinsonian Activity (Illustrative Protocol)
Animal models would have been used to assess the efficacy of this compound in reducing parkinsonian-like symptoms.
-
Animal Model: A common model would involve inducing tremors in rodents (e.g., rats or mice) using a cholinomimetic agent like tremorine or oxotremorine.
-
Drug Administration: this compound would be administered to the animals at various doses prior to the induction of tremors.
-
Observation: The severity of tremors would be scored by trained observers at different time points after drug administration.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the mean tremor score (ED50) would be calculated.
Pharmacokinetics and Metabolism
This compound was known to have low oral bioavailability due to significant first-pass metabolism in the liver. The metabolites were primarily excreted in the urine and bile.[1]
Clinical Use and Decline
This compound was used clinically in the 1950s and 1960s for the symptomatic treatment of Parkinson's disease. However, its efficacy was limited, and it was associated with a range of anticholinergic side effects, including dry mouth, blurred vision, and cognitive impairment. The introduction of the highly effective dopamine precursor, Levodopa, in the late 1960s marked a paradigm shift in Parkinson's therapy and led to the rapid decline in the use of this compound and other anticholinergic monotherapies.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and the process of its evaluation, the following diagrams are provided.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Ethybenztropine Analogues
Abstract: Benztropine (BZT) and its analogues, including ethybenztropine, represent a significant class of dopamine transporter (DAT) inhibitors. Unlike typical psychostimulants such as cocaine, many of these compounds exhibit an "atypical" pharmacological profile, characterized by a reduced potential for abuse and, in some cases, the ability to antagonize the effects of cocaine.[1][2][3] This has positioned them as promising leads for the development of medications for cocaine addiction.[3][4] The therapeutic potential of these analogues is intrinsically linked to their structure-activity relationship (SAR), not only at the DAT but also at off-target sites, primarily the muscarinic M1 and histamine H1 receptors.[2] This guide provides a detailed examination of the SAR of this compound and related BZT analogues, summarizes key pharmacological data, outlines experimental protocols for their evaluation, and visualizes the associated biological pathways.
Core Structure and Key Modification Points
Benztropine serves as the prototypical scaffold for this class of compounds. It consists of a tropane ring system linked via an ether to a diphenylmethyl moiety. This compound is the N-ethyl analogue of benztropine. The SAR is primarily explored by modifying three key positions on this scaffold:
-
The Tropane Nitrogen (N8): Altering the substituent on the nitrogen atom significantly impacts receptor selectivity, particularly for muscarinic receptors.
-
The Diphenylmethoxy Moiety: Substitutions on one or both of the phenyl rings modulate potency and affinity at the DAT and other receptors.
-
The Tropane Ring: Modifications at other positions, such as C6, can fine-tune the interaction with the DAT.[5]
Structure-Activity Relationship (SAR)
The pharmacological profile of BZT analogues is a delicate balance of their interactions with the dopamine transporter, muscarinic receptors, and histamine receptors.
Dopamine Transporter (DAT) Affinity
The primary target for the desired therapeutic effect is the DAT. BZT analogues bind to the DAT, overlapping with the binding sites for dopamine and cocaine, and competitively inhibit dopamine reuptake.[3][4]
-
N-Substituents: Replacing the N-methyl group of benztropine with larger alkyl or allyl groups (e.g., ethyl in this compound, n-butyl in JHW 007) is well-tolerated and can lead to potent DAT inhibitors.[6][7] These modifications are crucial for reducing affinity for other receptors.
-
Aromatic Ring Substituents: Smaller substituents on the phenyl rings are generally well-tolerated.[1][2] Halogenation, particularly with fluorine (e.g., 4',4''-difluoro analogues), often results in high-affinity DAT ligands.[6]
-
Tropane Ring Modifications: Substitutions at the 6-position of the tropane ring can surprisingly reduce DAT binding affinity while preserving potent dopamine uptake inhibitory activity, suggesting a decoupling of these two pharmacological measures.[5]
Muscarinic M1 Receptor Affinity (Anticholinergic Activity)
Affinity for muscarinic M1 receptors is a major off-target effect that contributes to the anticholinergic side effects of benztropine.[8] A key goal in analogue design is to minimize this activity to improve the therapeutic window.
-
N-Substituents: This is the most critical modification for reducing muscarinic affinity. Increasing the steric bulk of the N-substituent significantly decreases binding to M1 receptors.[2] Replacing the N-methyl group with N-ethyl, N-allyl, or N-butyl groups drastically reduces anticholinergic activity, thereby enhancing selectivity for the DAT.[2][6]
Histamine H1 Receptor Affinity
Many first-generation BZT analogues possess high affinity for H1 receptors, contributing to sedative effects.[1][2]
-
Aromatic Ring Substituents: For H1 receptor binding, substitution on only one of the two aromatic rings is generally preferred over disubstitution.[1][2]
-
Tropane Ring Substituents: Modifications at the N-position and the 2-position of the tropane ring appear to clash with essential binding regions in the H1 receptor, thus reducing affinity.[1] This suggests that the structural requirements for DAT and H1 receptor binding are distinct.[2]
SAR Summary Diagram
Caption: Logical relationships in the SAR of benztropine analogues.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Kᵢ, nM) and/or uptake inhibition potencies (IC₅₀, nM) for a selection of benztropine analogues at key monoamine transporters and receptors. Lower values indicate higher potency/affinity.
Table 1: Binding Affinity (Kᵢ, nM) of BZT Analogues at Dopamine and Histamine Receptors
| Compound | DAT Kᵢ (nM) | H₁ Receptor Kᵢ (nM) |
|---|---|---|
| Benztropine (BZT) | 129 | 16 |
| N-normethyl-BZT | 114 | 29 |
| N-allyl-norBZT | 76 | 136 |
| N-propyl-norBZT | 48 | 212 |
| N-butyl-norBZT | 34 | 425 |
| 4,4'-Difluoro-BZT | 8.5 | 37 |
(Data synthesized from Kulkarni et al., 2006)[1][2]
Table 2: Inhibition of Monoamine Uptake (IC₅₀, nM) and Muscarinic Binding
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Muscarinic IC₅₀ (nM) |
|---|---|---|---|---|
| Benztropine | 6.5 | 3100 | 1200 | 6.2 |
| 3'-Cl-BZT | 3.6 | 1200 | 1100 | 3.5 |
| 4'-Cl-BZT | 2.5 | 1600 | 1300 | 5.3 |
| 4',4''-diF-BZT (AHN 1-055) | 13.9 | 1200 | 2000 | 110 |
| N-allyl-4',4''-diF-BZT (AHN 2-005) | 11.4 | 1200 | 1800 | 1100 |
| N-butyl-4',4''-diF-BZT (JHW 007) | 15.0 | 1100 | 1600 | 1300 |
(Data represents values from studies in rhesus monkeys, synthesized from Izenwasser et al., 2004)[6]
Key Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor or transporter.[9][10]
Methodology:
-
Membrane Preparation: Tissue (e.g., rat brain) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.[11]
-
Competitive Binding Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]mepyramine for H1 receptors) is incubated with the membrane preparation and a range of concentrations of the unlabeled test compound (e.g., an this compound analogue).[2][9]
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[9][11]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The IC₅₀ is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
Caption: General workflow for a competitive radioligand binding assay.
Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to block the action of the dopamine transporter.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine transporter (e.g., CHO or HEK 293 cells) are cultured in multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.
-
Dopamine Uptake: A solution containing a low concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added, and the cells are incubated for a short period to allow for transporter-mediated uptake.[3][4]
-
Termination & Lysis: The uptake process is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity taken up by the cells is measured via scintillation counting.
-
Data Analysis: The results are plotted to determine the IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the dopamine uptake.
Caption: Workflow for a [³H]dopamine uptake inhibition assay.
Relevant Signaling Pathways
While this compound analogues directly target the DAT, their ultimate effect is the modulation of postsynaptic dopamine signaling by increasing the concentration of dopamine in the synaptic cleft. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[][13]
-
D1-like Receptor Signaling: These receptors couple to Gαs/olf proteins. Activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, ultimately leading to neuronal excitation.[13][14]
-
D2-like Receptor Signaling: These receptors couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. This pathway is generally inhibitory.[][15]
Caption: DAT inhibition and postsynaptic dopamine receptor signaling pathways.
Conclusion
The structure-activity relationship of this compound and related benztropine analogues is a compelling example of multi-target drug design. The development of potent and selective dopamine transporter inhibitors from this scaffold hinges on strategic chemical modifications. Specifically, the introduction of bulky N-alkyl substituents is a validated strategy for dramatically reducing off-target muscarinic M1 receptor affinity, thereby mitigating anticholinergic side effects. Further refinement through substitutions on the diphenylmethoxy rings can optimize potency at the DAT while also modulating histamine H1 receptor interactions. This detailed understanding of the SAR, supported by robust quantitative assays, is critical for advancing these atypical DAT inhibitors as potential therapeutics for substance use disorders.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding sites for benztropines and dopamine in the dopamine transporter overlap. - COPSAC [copsac.com]
- 5. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 13. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
Methodological & Application
Ethybenztropine Administration in Rodent Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethybenztropine, a synthetic anticholinergic and antihistamine drug, has been historically used for the treatment of Parkinson's disease and parkinsonism.[1] Structurally related to benztropine, it primarily acts as a muscarinic acetylcholine receptor antagonist, aiming to alleviate motor symptoms such as tremor and rigidity.[1] While its clinical use has been largely discontinued due to limited efficacy and the advent of more effective therapies, its mechanism of action remains relevant for preclinical research in Parkinson's disease.[1] This document provides detailed application notes and hypothetical protocols for the administration of this compound in two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
Mechanism of Action in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum. This deficit creates a neurochemical imbalance with the cholinergic system, resulting in the characteristic motor symptoms. This compound, as a centrally acting anticholinergic, blocks muscarinic acetylcholine receptors (particularly M1 receptors) in the basal ganglia.[1] This action helps to rebalance the cholinergic-dopaminergic systems, thereby reducing tremor and rigidity.[1] There is also some speculation that this compound may possess weak dopamine reuptake inhibitor activity, though this is not well-established.[1]
Rodent Models of Parkinson's Disease
6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is a widely used neurotoxin-induced model that selectively destroys catecholaminergic neurons. As 6-OHDA does not cross the blood-brain barrier, it must be directly injected into the brain, typically into the substantia nigra, medial forebrain bundle, or the striatum. This model effectively replicates the dopaminergic depletion and motor deficits seen in Parkinson's disease.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
The MPTP model utilizes a neurotoxin that, once it crosses the blood-brain barrier, is metabolized to its active toxic form, MPP+. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction. This model is extensively used to study the pathophysiology of Parkinson's disease and to test potential therapeutic agents.
Hypothetical this compound Administration Protocols
The following protocols are suggested starting points for researchers. Doses are based on typical ranges for benztropine and should be optimized for this compound in specific experimental settings.
Protocol 1: this compound Administration in the 6-OHDA Rat Model
Objective: To assess the symptomatic efficacy of this compound on motor deficits in a unilateral 6-OHDA lesion model of Parkinson's disease in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (0.02% in saline)
-
Desipramine
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing apparatus (e.g., rotometer for rotational behavior, cylinder test for forelimb asymmetry)
Methodology:
-
Induction of 6-OHDA Lesion:
-
Anesthetize rats according to approved institutional protocols.
-
Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid-saline) into the medial forebrain bundle at a rate of 1 µL/min.
-
Allow the injection needle to remain in place for 5 minutes post-injection before slowly retracting.
-
Allow a recovery period of at least 2 weeks post-surgery. Confirm lesion efficacy through apomorphine- or amphetamine-induced rotational behavior.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection. A suggested starting dose is in the range of 1-5 mg/kg.
-
A control group should receive vehicle injections of the same volume.
-
Administration can be acute (a single injection 30-60 minutes before behavioral testing) or chronic (daily injections for a specified period, e.g., 1-2 weeks).
-
-
Behavioral Assessment:
-
Rotational Behavior: 30-60 minutes after this compound or vehicle administration, place the rat in a circular arena and record the number of full contralateral and ipsilateral rotations over a set period (e.g., 90 minutes). A reduction in apomorphine-induced contralateral rotations would indicate a therapeutic effect.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the wall during exploratory rearing. An increase in the use of the contralateral (impaired) forelimb would suggest improvement.
-
Protocol 2: this compound Administration in the MPTP Mouse Model
Objective: To evaluate the potential neuroprotective and/or symptomatic effects of this compound in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline
-
This compound
-
Vehicle
-
Behavioral testing apparatus (e.g., rotarod, open field)
Methodology:
-
Induction of MPTP Lesion:
-
Sub-acute regimen: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Chronic regimen: Administer MPTP (e.g., 25 mg/kg, i.p.) once daily for 5 consecutive days.
-
All MPTP injections should be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
-
This compound Administration:
-
For neuroprotective studies: Begin this compound administration (suggested starting dose range: 1-10 mg/kg, i.p.) prior to and concurrently with the MPTP injections.
-
For symptomatic studies: Begin this compound administration after the MPTP-induced lesion has developed (e.g., 7-14 days after the last MPTP injection).
-
A control group should receive vehicle injections.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod. Testing should be conducted at baseline and at various time points after MPTP and this compound administration.
-
Open Field Test: Evaluate locomotor activity by tracking the total distance moved, rearing frequency, and time spent in the center of an open arena.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Hypothetical Behavioral Data for this compound in 6-OHDA Rat Model
| Treatment Group | N | Apomorphine-Induced Rotations ( contralateral turns/90 min) | Cylinder Test (% contralateral forelimb use) |
| Sham + Vehicle | 10 | 15 ± 5 | 48 ± 3 |
| 6-OHDA + Vehicle | 10 | 450 ± 50 | 15 ± 4 |
| 6-OHDA + this compound (1 mg/kg) | 10 | 300 ± 45 | 25 ± 5 |
| 6-OHDA + this compound (5 mg/kg) | 10 | 200 ± 40 | 35 ± 6 |
Table 2: Hypothetical Neurochemical and Histological Data for this compound in MPTP Mouse Model (Neuroprotective Paradigm)
| Treatment Group | N | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Neurons (% of control) |
| Saline + Vehicle | 10 | 100 ± 8 | 100 ± 5 |
| MPTP + Vehicle | 10 | 35 ± 6 | 40 ± 7 |
| MPTP + this compound (1 mg/kg) | 10 | 45 ± 7 | 50 ± 8 |
| MPTP + this compound (10 mg/kg) | 10 | 60 ± 9 | 65 ± 10 |
Visualizations
Caption: Experimental workflow for testing this compound in the 6-OHDA rat model.
Caption: Simplified signaling pathway of this compound's action in Parkinson's disease.
References
HPLC method for quantifying Ethybenztropine in plasma samples
An HPLC Method for the Quantification of Ethybenztropine in Human Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic anticholinergic drug with antihistamine properties, structurally related to benztropine. It is used in the management of Parkinson's disease and for the treatment of extrapyramidal side effects of antipsychotic medications. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in human plasma samples. The method is intended as a starting point for researchers to be validated in their respective laboratories.
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol describes a common method for extracting small molecule drugs from plasma. It involves protein precipitation to remove the bulk of proteins, followed by liquid-liquid extraction to isolate the analyte of interest from the remaining plasma components.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Extraction solvent: Heptane:Isoamyl alcohol (95:5, v/v)[1]
-
Orthophosphoric acid (0.3% v/v)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1.0 mL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Internal Standard (IS) working solution.
-
Add 0.5 mL of 1 M NaOH to basify the sample.[1]
-
Add 3.0 mL of the extraction solvent (Heptane:Isoamyl alcohol, 95:5).[1]
-
Vortex the tube for 1 minute to ensure thorough mixing.[1]
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Add 200 µL of 0.3% orthophosphoric acid to the organic extract for back-extraction.[1]
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
The lower aqueous layer containing the analyte is carefully collected.
-
Inject 100 µL of the final aqueous extract into the HPLC system.[1]
2. HPLC Chromatographic Conditions
The following are suggested starting conditions for the chromatographic separation of this compound. Optimization may be required.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Conditions:
-
Mobile Phase: Acetonitrile and water (75:25, v/v) with 0.01% triethylamine, adjusted to a pH of 4.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 100 µL[1]
-
Run Time: Approximately 15 minutes (or until the analyte and IS have eluted)
3. Method Validation Protocol
The developed method should be validated according to established bioanalytical method validation guidelines. The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the peaks of this compound and the IS.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. A typical range might be 1-200 ng/mL. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the concentration and determining the correlation coefficient (r²), which should be >0.99.
-
Precision and Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze these samples in replicate (n=5) on the same day (intra-day precision) and on three different days (inter-day precision). The precision (%CV) should be ≤15%, and the accuracy (% bias) should be within ±15%.[2]
-
Recovery: The extraction recovery of this compound should be determined by comparing the peak areas of extracted samples with those of un-extracted standards at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Data Presentation
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 150 | |||
| 200 | |||
| Linear Range: | Correlation Coefficient (r²): |
| Regression Equation: | | | |
Table 2: Precision and Accuracy of this compound Quantification in Human Plasma | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | | Inter-Day (n=15, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | | Low | 5 | | | | | | | | Medium | 50 | | | | | | | | High | 150 | | | | | | |
Table 3: Recovery and Matrix Effect for this compound
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 5 | ||
| Medium | 50 |
| High | 150 | | |
Visualizations
Caption: Workflow for this compound quantification in plasma.
References
Application Note: Dopamine Transporter Binding Assay Using Ethybenztropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.[1][2][3] This regulatory role makes the DAT a key target for therapeutic drugs aimed at treating a variety of neurological and psychiatric disorders, including Parkinson's disease, ADHD, and depression.[3][4] Furthermore, the DAT is a primary target for psychostimulants such as cocaine and amphetamines.[3] Consequently, in vitro assays that characterize the binding and functional inhibition of the DAT are essential for drug discovery and development.
Ethybenztropine, a derivative of benztropine, is an anticholinergic agent that has been investigated for its potential in managing the motor symptoms of Parkinson's disease.[5] Structurally related to potent DAT inhibitors, this compound is also suggested to possess dopamine reuptake inhibiting properties.[5][6] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human dopamine transporter.
Signaling Pathway and Mechanism of Action
Dopamine neurotransmission begins with the synthesis of dopamine from L-tyrosine and its subsequent packaging into synaptic vesicles.[7] Upon neuronal depolarization, dopamine is released into the synaptic cleft where it can bind to and activate postsynaptic dopamine receptors (D1-like and D2-like families), initiating downstream signaling cascades.[7][8][9] The action of synaptic dopamine is terminated primarily by its reuptake into the presynaptic neuron via the dopamine transporter (DAT).[1][4] The DAT is a symporter that utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the transport of dopamine across the cell membrane.[1] this compound is hypothesized to act as a competitive inhibitor at the DAT, blocking the dopamine binding site and thus preventing its reuptake. This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
Caption: Dopamine signaling pathway at the synapse and the inhibitory mechanism of this compound on the Dopamine Transporter (DAT).
Experimental Protocol: DAT Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human dopamine transporter (hDAT) using a radiolabeled ligand, such as [³H]-WIN 35,428. The assay is performed on cell membranes prepared from a cell line stably expressing hDAT (e.g., HEK-293 or CHO cells).
Materials and Reagents:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing hDAT.
-
Radioligand: [³H]-WIN 35,428 (specific activity ~84 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: GBR 12909 (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Harvester.
Experimental Workflow:
Caption: Workflow for the dopamine transporter (DAT) radioligand binding assay.
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of GBR 12909 (final concentration of 1 µM).
-
Test Compound: 50 µL of the respective this compound dilution.
-
-
Add Radioligand: Add 50 µL of [³H]-WIN 35,428 solution to all wells. The final concentration should be close to its Kd value (e.g., 8 nM).[10]
-
Initiate Reaction: Add 100 µL of the hDAT-expressing cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 120 minutes at 4°C to reach binding equilibrium.[10]
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials or a compatible 96-well plate, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Presentation and Analysis
The raw data (CPM) is used to calculate the percentage of specific binding for each concentration of the test compound.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
% Inhibition = 100 - [((CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100]
The inhibition data is then plotted against the logarithm of the test compound concentration to generate a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of this curve.
The inhibition constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the DAT.
Illustrative Data for this compound:
The following table presents example data for a DAT binding assay with this compound. Note: These values are illustrative and should be determined experimentally.
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 45.2 | 21.7 |
| Cocaine (Reference) | 250.8 | 120.6 |
| GBR 12909 (Reference) | 5.1 | 2.45 |
Table 1: Binding Affinities of Test and Reference Compounds at the Human Dopamine Transporter. Ki values are calculated based on a [³H]-WIN 35,428 concentration of 8 nM and a Kd of 7.5 nM.
Summary and Conclusion
This application note provides a comprehensive protocol for conducting a dopamine transporter binding assay using this compound as the test compound. The detailed methodology, from reagent preparation to data analysis, offers a robust framework for researchers to determine the binding affinity (Ki) of novel compounds at the hDAT. The provided diagrams for the dopamine signaling pathway and the experimental workflow serve as valuable visual aids for understanding the mechanism of action and the procedural steps. This assay is a fundamental tool in neuropharmacology and drug development, enabling the characterization of potential therapeutic agents targeting the dopaminergic system.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Dopamine Transporter l BetterHelp [betterhelp.com]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 6. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Microdialysis Measuring Ethybenztropine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethybenztropine, a synthetic derivative of benztropine, is an anticholinergic and antihistamine agent.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[1] Additionally, there is evidence suggesting a weak inhibition of dopamine reuptake, although this is not as well-established.[1] This dual action makes this compound a compound of interest for understanding the interplay between cholinergic and dopaminergic systems in the central nervous system.
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3] This protocol details the use of in vivo microdialysis to measure the effects of this compound on dopamine and acetylcholine levels in the rat striatum, a brain region critical for motor control and reward, and rich in both dopaminergic and cholinergic innervation.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on striatal dopamine and acetylcholine levels based on its known mechanism of action as a muscarinic antagonist and a weak dopamine reuptake inhibitor. The data are hypothetical and serve as an example of expected outcomes.
| Treatment Group | Dosage (mg/kg, i.p.) | Peak Change in Extracellular Dopamine (% of Baseline) | Peak Change in Extracellular Acetylcholine (% of Baseline) |
| Vehicle (Saline) | 0 | 100 ± 10 | 100 ± 12 |
| This compound | 1 | 150 ± 20 | 250 ± 30 |
| This compound | 5 | 250 ± 35 | 400 ± 45 |
| This compound | 10 | 350 ± 50 | 500 ± 60 |
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the rat with isoflurane (1-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region, the striatum. The coordinates from bregma should be approximately: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from the skull surface.
-
Slowly lower a guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per veterinary guidelines.
-
Allow the animals to recover for at least 48-72 hours before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, remove the dummy cannula and insert a microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula into the striatum.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
-
For acetylcholine measurement, it is recommended to include an acetylcholinesterase inhibitor (e.g., 0.5 µM neostigmine) in the aCSF to prevent the rapid degradation of acetylcholine in the extracellular space.
-
-
Perfusion Flow Rate: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Stabilization Period: Allow a stabilization period of at least 1-2 hours after probe insertion for the neurotransmitter levels to reach a steady baseline.
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution (for dopamine analysis) or an acid solution (for acetylcholine analysis) to prevent degradation.
-
Collect at least three baseline samples before drug administration.
-
This compound Administration
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 5, and 10 mg/kg). A vehicle-only group (saline) should be included as a control.
-
Post-administration Sampling: Continue collecting dialysate samples for at least 3-4 hours after drug administration to monitor the time course of the drug's effects.
Neurotransmitter Analysis
-
Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and widely used method for the quantification of dopamine and acetylcholine in microdialysates.
-
Dopamine Analysis:
-
Separate the samples on a C18 reverse-phase HPLC column.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
-
Acetylcholine Analysis:
-
Separate the samples on a specific analytical column for acetylcholine.
-
Post-column, acetylcholine is converted to hydrogen peroxide by an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
Detect the resulting hydrogen peroxide using an electrochemical detector.
-
-
Data Quantification: Quantify the concentration of dopamine and acetylcholine in the dialysates by comparing the peak areas to those of known standards. Express the results as a percentage of the average baseline concentration.
Mandatory Visualizations
References
Application Notes and Protocols for Determining Ethybenztropine Activity
Introduction
Ethybenztropine, a derivative of benztropine, is a centrally acting drug primarily recognized for its anticholinergic properties.[1] Its principal mechanism of action involves the antagonism of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[1] This activity helps to correct the cholinergic-dopaminergic imbalance observed in parkinsonism.[1][2] Additionally, while less substantiated, this compound is suggested to possess weak dopamine reuptake inhibitor capabilities, potentially by interacting with the dopamine transporter (DAT).[1]
These application notes provide detailed protocols for in vitro, cell-based assays designed to quantify the dual activities of this compound: 1) as a muscarinic receptor antagonist and 2) as a dopamine transporter inhibitor. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of the underlying pathways and experimental workflows.
Assays for Muscarinic Receptor Antagonist Activity
This compound's primary activity is blocking muscarinic acetylcholine receptors.[1] The following assays are designed to determine its binding affinity and functional antagonism at these receptors, specifically the M1 subtype, which is abundant in the central nervous system.
M1 Receptor Competitive Binding Assay
This assay quantifies the ability of this compound to displace a known radiolabeled ligand from the M1 muscarinic receptor, allowing for the determination of its binding affinity (Ki).
Experimental Protocol:
-
Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).
-
Materials and Reagents:
-
CHO-M1 cells
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test Compound: this compound dissolved in DMSO, then diluted in Assay Buffer.
-
Positive Control: Atropine or Benztropine.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Cell Culture: Culture CHO-M1 cells to ~90% confluency.
-
Cell Preparation: Harvest cells and prepare a cell membrane suspension via homogenization and centrifugation. Resuspend the membrane pellet in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Cell membrane suspension + Assay Buffer + [³H]-NMS.
-
Non-specific Binding wells: Cell membrane suspension + 10 µM Atropine + [³H]-NMS.
-
Test Compound wells: Cell membrane suspension + varying concentrations of this compound + [³H]-NMS.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by washing with ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to the filter plate wells and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
M1 Receptor Functional Assay (Calcium Mobilization)
The M1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium. This assay measures this compound's ability to block this calcium influx induced by a muscarinic agonist.
Experimental Protocol:
-
Objective: To determine the functional potency (IC₅₀) of this compound in blocking M1 receptor-mediated calcium signaling.
-
Cell Line: CHO-M1 or HEK293 cells stably expressing the human M1 receptor.
-
Materials and Reagents:
-
CHO-M1 or HEK293-M1 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Muscarinic Agonist: Carbachol.
-
Test Compound: this compound.
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Remove culture medium and add the Fluo-4 AM dye solution diluted in Assay Buffer. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with Assay Buffer and add varying concentrations of this compound. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined concentration of Carbachol (typically the EC₈₀) into the wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Normalize the data, setting the response with agonist alone as 100% and the response without agonist as 0%.
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Data Summary: Muscarinic Receptor Activity
| Compound | M1 Binding Affinity (Ki, nM) | M1 Functional Antagonism (IC₅₀, nM) |
| This compound | 5.2 | 12.8 |
| Benztropine (Ref.) | 1.0[3] | 3.5 |
| Atropine (Ref.) | 0.8 | 2.1 |
Note: Data are representative examples based on the known pharmacology of related compounds.
Visualizations: Muscarinic Receptor Signaling and Assay Workflow
Caption: M1 muscarinic receptor signaling cascade and the inhibitory action of this compound.
References
Application Note and Protocol: Radioligand Binding Assay for Ethybenztropine at the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical component in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic drug development. Ethybenztropine is a compound of interest for its interaction with DAT. This application note provides a detailed protocol for a radioligand binding assay to characterize the binding affinity of this compound at the dopamine transporter using [³H]WIN 35,428, a well-established radioligand for the DAT.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. The assay relies on the principle that an unlabeled compound (the "competitor," in this case, this compound) will compete with a radiolabeled ligand ([³H]WIN 35,428) for binding to the target receptor (DAT). By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, the binding affinity (typically expressed as the inhibition constant, Ki) of the test compound can be determined. The amount of radioactivity detected is inversely proportional to the binding affinity of the competitor.
Materials and Reagents
| Reagent | Supplier | Notes |
| [³H]WIN 35,428 | PerkinElmer | Specific activity: ~84 Ci/mmol |
| This compound | N/A | Prepare stock solutions in appropriate solvent (e.g., DMSO) |
| GBR 12783 | N/A | For determination of non-specific binding |
| CHO membranes transfected with human DAT or Mouse Striatal Synaptosomes | PerkinElmer or prepared in-house | Source of DAT |
| Tris-HCl | Sigma-Aldrich | For buffer preparation |
| NaCl | Sigma-Aldrich | For buffer preparation |
| Polyethylenimine (PEI) | Sigma-Aldrich | For pre-soaking filter mats |
| Glass Fiber Filters (GF/C) | Whatman | For filtration |
| Scintillation Cocktail | PerkinElmer | For liquid scintillation counting |
| Protease Inhibitor Cocktail | Sigma-Aldrich | For membrane preparation |
| Sucrose | Sigma-Aldrich | For cryoprotection of membranes |
Buffers and Solutions:
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Lysis Buffer (for membrane prep): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail.
-
0.3% Polyethylenimine (PEI): Dissolve 0.3 g PEI in 100 mL deionized water.
Experimental Protocols
Membrane Preparation (from tissue or cells)
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.[1]
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
Radioligand Binding Assay
This filtration binding assay is typically performed in 96-well plates with a final volume of 250 µL per well.[1]
-
Plate Setup:
-
Total Binding: 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [³H]WIN 35,428 solution.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of 1 µM GBR 12783, and 50 µL of [³H]WIN 35,428 solution.[2]
-
Competition (this compound): 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]WIN 35,428 solution.
-
-
Radioligand Concentration: The concentration of [³H]WIN 35,428 should be close to its Kd value for DAT to ensure a good signal-to-noise ratio. A concentration of approximately 3-8 nM is commonly used.[2][3]
-
Incubation: Incubate the plates for 120 minutes at 4°C with gentle agitation.[2]
-
Filtration: Terminate the incubation by rapid vacuum filtration through 0.3% PEI-presoaked GF/C filters using a 96-well cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Drying: Dry the filters for 30 minutes at 50°C.[1]
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
IC50 Determination: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The binding affinity of this compound at DAT can be summarized and compared with other relevant compounds in the following table.
| Compound | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | [³H]WIN 35,428 | Data to be determined experimentally | Data to be calculated | N/A |
| (-)-Cocaine | [³H]WIN 35,428 | ~100-500 | ~100-300 | [4][5] |
| Mazindol | [³H]WIN 35,428 | ~5-20 | ~5-15 | [4] |
| GBR 12909 | [³H]WIN 35,428 | ~2-10 | ~2-8 | [6] |
Note: IC50 and Ki values can vary depending on experimental conditions.
Diagrams
Experimental Workflow
Caption: Workflow for the radioligand binding assay.
Signaling Pathway
Caption: Mechanism of this compound action at the dopamine transporter.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Ethybenztropine in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known pharmacological profile of Ethybenztropine and its structural analogs. Due to a lack of publicly available data on the long-term preclinical administration of this compound, the quantitative data presented herein is hypothetical and for illustrative purposes. These protocols are intended to serve as a framework for designing such studies.
Introduction
This compound (also known as Etybenzatropine) is a centrally acting compound with both anticholinergic and antihistaminic properties.[1] Structurally related to benzatropine, it was historically used in the treatment of Parkinson's disease to alleviate motor symptoms like tremor and rigidity.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, particularly M1 receptors, within the basal ganglia.[1] This action helps to correct the cholinergic-dopaminergic imbalance that characterizes Parkinson's disease.[2] While there are claims of weak dopamine reuptake inhibition, this is not well-established.[1]
Given the chronic nature of neurodegenerative diseases like Parkinson's, evaluating the long-term efficacy and safety of potential therapeutics is crucial. Long-term preclinical studies in relevant animal models are necessary to understand potential changes in drug response (e.g., tolerance), cumulative toxicity, and effects on non-motor symptoms that may only manifest over time.
These notes provide a detailed framework for conducting a long-term (e.g., 12-week) study of this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a widely used model that induces progressive degeneration of dopaminergic neurons.[3][4]
Signaling Pathway of this compound in the Basal Ganglia
The diagram below illustrates the simplified direct and indirect pathways of the basal ganglia, highlighting the imbalance in Parkinson's disease and the putative mechanism of action for this compound. In Parkinson's disease, the loss of dopamine from the substantia nigra pars compacta (SNc) leads to overactivity of the indirect pathway and reduced activity of the direct pathway, resulting in excessive inhibition of the thalamus and subsequent motor deficits. This compound, as a muscarinic antagonist, is thought to reduce the excitatory cholinergic input onto the indirect pathway, thereby helping to restore balance.
Caption: Putative mechanism of this compound in the basal ganglia circuit.
Experimental Design and Workflow
A robust long-term preclinical study requires careful planning from animal model induction through to terminal analysis. The following workflow outlines a 16-week study, comprising a 4-week period for surgical recovery and baseline testing, followed by 12 weeks of chronic drug administration.
Caption: Experimental workflow for long-term this compound study.
Detailed Experimental Protocols
Animal Model: Unilateral 6-OHDA Lesion in Rats
This protocol induces a partial lesion of the nigrostriatal pathway, mimicking early-to-mid-stage Parkinson's disease.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (2-3% in O2) or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).
-
Slowly infuse 8 µg of 6-hydroxydopamine (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the MFB.
-
Slowly retract the injection needle, suture the incision, and provide post-operative care (analgesics, hydration).
-
-
Verification: At 2-3 weeks post-surgery, confirm the lesion by testing for apomorphine-induced rotations. A successful lesion will result in robust contralateral rotations.
Long-Term Drug Administration
-
Groups (n=10-12 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: 6-OHDA lesioned + Vehicle (0.9% Saline)
-
Group 3: 6-OHDA lesioned + this compound (1 mg/kg)
-
Group 4: 6-OHDA lesioned + this compound (3 mg/kg)
-
Group 5: 6-OHDA lesioned + this compound (10 mg/kg)
-
-
Preparation: Dissolve this compound in 0.9% sterile saline. Prepare fresh daily.
-
Administration: Administer once daily via intraperitoneal (i.p.) injection for 12 consecutive weeks. The oral route via gavage is also an alternative.[5] For continuous exposure, subcutaneous osmotic pumps can be considered.[6]
Behavioral Assessments
Perform tests during the light cycle. All tests should be conducted at baseline (Week 4) and repeated at Weeks 8, 12, and 16.
-
Cylinder Test (Motor Asymmetry):
-
Place the rat in a transparent cylinder (20 cm diameter).
-
Videotape for 5 minutes.
-
Count the number of independent wall touches with the left (ipsilateral) and right (contralateral to lesion) forelimbs.
-
Calculate the percentage of contralateral paw use.
-
-
Rotarod Test (Motor Coordination & Balance):
-
Train rats on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before baseline testing.
-
On test days, conduct three trials per rat.
-
Record the latency to fall for each trial.
-
-
Novel Object Recognition (NOR) Test (Cognitive Function):
-
Habituation: Allow the rat to explore an empty open-field arena for 10 minutes.
-
Familiarization (Day 1): Place the rat in the arena with two identical objects for 5 minutes.
-
Test (Day 2): Replace one of the objects with a novel object. Allow the rat to explore for 5 minutes.
-
Record the time spent exploring the novel vs. the familiar object. Calculate the discrimination index.
-
Safety Pharmacology and Terminal Procedures
-
General Health: Monitor body weight and clinical signs (e.g., changes in posture, activity, grooming) weekly.
-
Cardiovascular & Respiratory Monitoring (Week 17):
-
In a subset of anesthetized animals, record electrocardiogram (ECG) to assess for changes in heart rate and intervals (PR, QRS, QT).
-
Use whole-body plethysmography to measure respiratory rate and tidal volume.[7]
-
-
Euthanasia and Tissue Collection:
-
Deeply anesthetize animals and collect terminal blood samples via cardiac puncture for hematology and clinical chemistry.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and other major organs (liver, kidneys, heart, spleen).
-
-
Histopathological Analysis:
-
Post-fix brains and organs, then process for paraffin embedding.
-
Section the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron loss in the substantia nigra.
-
Stain organ sections with Hematoxylin and Eosin (H&E) to assess for any signs of cellular damage, inflammation, or other toxicological changes.[6][8][9]
-
Hypothetical Data Presentation
The following tables represent plausible outcomes from the described study.
Table 1: Efficacy - Motor Function Assessments (Mean ± SEM)
| Treatment Group | Cylinder Test (% Contralateral Paw Use) | Rotarod (Latency to Fall, s) |
|---|---|---|
| Baseline (Week 4) | ||
| Sham + Vehicle | 48.5 ± 2.1 | 245.2 ± 10.5 |
| 6-OHDA + Vehicle | 15.2 ± 1.8 | 95.7 ± 8.2 |
| End of Study (Week 16) | ||
| Sham + Vehicle | 49.1 ± 2.3 | 250.1 ± 11.1 |
| 6-OHDA + Vehicle | 13.8 ± 2.0 | 88.9 ± 9.5 |
| 6-OHDA + this compound (1 mg/kg) | 22.5 ± 2.5* | 125.4 ± 10.3* |
| 6-OHDA + this compound (3 mg/kg) | 35.1 ± 3.1** | 180.6 ± 12.8** |
| 6-OHDA + this compound (10 mg/kg) | 38.4 ± 2.9** | 195.3 ± 11.9** |
*p<0.05, **p<0.01 vs. 6-OHDA + Vehicle
Table 2: Safety - Cognitive & Physiological Parameters (Mean ± SEM)
| Treatment Group | NOR (Discrimination Index) | Body Weight Change (g) | Heart Rate (bpm) |
|---|---|---|---|
| End of Study (Week 16) | |||
| Sham + Vehicle | 0.68 ± 0.05 | +120.5 ± 8.5 | 355 ± 15 |
| 6-OHDA + Vehicle | 0.65 ± 0.06 | +95.2 ± 9.1 | 360 ± 12 |
| 6-OHDA + this compound (1 mg/kg) | 0.55 ± 0.07 | +90.1 ± 8.8 | 375 ± 14 |
| 6-OHDA + this compound (3 mg/kg) | 0.41 ± 0.08* | +85.5 ± 9.5 | 390 ± 16* |
| 6-OHDA + this compound (10 mg/kg) | 0.32 ± 0.09** | +75.3 ± 10.2* | 415 ± 18** |
*p<0.05, **p<0.01 vs. 6-OHDA + Vehicle
Logical Framework: Aims, Methods, and Outcomes
The success of a preclinical study relies on the clear logical connection between its objectives, the chosen methodologies, and the anticipated results.
Caption: Logical relationship between study aims, methods, and outcomes.
Discussion and Interpretation
The hypothetical data suggests that long-term administration of this compound could produce a dose-dependent improvement in motor function in a rat model of Parkinson's disease. However, these benefits may be accompanied by significant adverse effects consistent with its anticholinergic properties. The highest doses might induce cognitive impairment, as indicated by the reduced discrimination index in the NOR test, and cardiovascular effects, such as tachycardia.[10] Histopathological analysis would be critical to confirm the absence of end-organ toxicity. These notes provide a comprehensive blueprint for researchers to investigate the long-term preclinical profile of this compound, balancing its potential efficacy against its known safety liabilities.
References
- 1. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 4. neurobiology.lu.se [neurobiology.lu.se]
- 5. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 6. researchgate.net [researchgate.net]
- 7. altasciences.com [altasciences.com]
- 8. Biochemical and histopathological analysis after sub-chronic administration of oxyresveratrol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ethybenztropine Stability for Long-Term Experiments
Welcome to the technical support center for Ethybenztropine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: this compound, being structurally related to benztropine, is susceptible to two primary degradation pathways in solution:
-
Oxidative Degradation: The ether linkage in the this compound molecule is prone to oxidation. This process can lead to the formation of benzophenone and other related impurities. This is often the most significant degradation pathway under ambient conditions.
-
Hydrolysis: The ester-like ether linkage can also undergo hydrolysis, particularly under acidic or basic conditions. This results in the cleavage of the molecule into tropane and benzhydrol moieties.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, solutions should be kept at -20°C. For short-term use, refrigeration at 2-8°C is advisable.
-
Protect from light: this compound solutions should be stored in amber vials or otherwise protected from light to prevent potential photodegradation.
-
Use airtight containers: To minimize exposure to oxygen and prevent oxidative degradation, store solutions in tightly sealed containers. Purging the headspace with an inert gas like nitrogen or argon before sealing can further enhance stability.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: this compound's solubility is a key factor in preparing stable stock solutions. Based on data for the closely related compound benztropine mesylate, the following solvents are suitable:
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are good choices for preparing concentrated stock solutions.
-
Aqueous Buffers: For experimental use, stock solutions can be diluted into aqueous buffers. Phosphate-buffered saline (PBS) at a pH of 7.2 is a commonly used vehicle. However, it is important to note that aqueous solutions of benztropine are not recommended for storage for more than one day.
For detailed solubility data, please refer to the table below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in aqueous solution. | Oxidative degradation of the ether linkage. | Prepare fresh aqueous solutions for each experiment. If storage is necessary, purge the solution with an inert gas (nitrogen or argon) and store at 2-8°C for no more than 24 hours. Consider adding a compatible antioxidant (see Q4). |
| Hydrolysis of the ether linkage due to improper pH. | Ensure the pH of the aqueous solution is maintained within a stable range, ideally close to neutral (pH 6-7.4). Use a suitable buffer system to maintain pH. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the free base at neutral or alkaline pH. | Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. A small percentage of a co-solvent like DMSO or ethanol (typically <1%) from the stock solution can help maintain solubility. |
| Appearance of unknown peaks in HPLC analysis of the solution. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. The primary oxidative degradation product is likely benzophenone. Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Contamination of the solvent or buffer. | Use high-purity solvents and freshly prepared buffers. Filter all solutions through a 0.22 µm filter before use. |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design.
Table 1: Solubility of Benztropine Mesylate (A Structural Analog of this compound)
| Solvent | Solubility (at 25°C) |
| Water | 81 mg/mL |
| Ethanol | 81 mg/mL |
| DMSO | 50 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Data for benztropine mesylate is used as a proxy due to the lack of specific public data for this compound.
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Reflux the mixture at 70°C for 3 hours.
-
Cool the solution and neutralize it with 1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Reflux the mixture at 70°C for 3 hours.
-
Cool the solution and neutralize it with 1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 8 hours or reflux at 70°C for 1-3 hours.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 70°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a defined period.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating HPLC or UPLC method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC Method for this compound and its Degradation Products
This method is suitable for separating this compound from its primary oxidative degradation product, benzophenone.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Reversed-phase C8 column (e.g., 1.9 µm particle size, 50 mm x 2.1 mm i.d.).
-
Mobile Phase: Acetonitrile and 0.1% (w/v) aqueous sodium dodecyl sulfate (SDS) (50:50, v/v), adjusted to pH 3 with phosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: Ambient.
Visualizations
Degradation Pathway of this compound
Technical Support Center: Overcoming Poor Ethybenztropine Solubility in Physiological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Ethybenztropine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers a concern?
This compound is a synthetic anticholinergic and antihistamine drug.[1] Like many pharmaceutical compounds, its effectiveness in in vitro and in vivo experimental models is highly dependent on its ability to dissolve in aqueous environments that mimic physiological conditions, such as phosphate-buffered saline (PBS) or cell culture media. Poor solubility can lead to inaccurate and unreliable experimental results due to precipitation of the compound.
Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
While experimental data for this compound is limited, we can infer some properties from its structure and from data on the similar compound, Benztropine. This compound is a tertiary amine, making it a weak base.
-
Predicted pKa: As a tertiary amine, the pKa of this compound is likely to be in the range of 8.0 - 10.0. This means that at physiological pH (around 7.4), a significant portion of the molecules will be in their ionized, more soluble form. However, the free base form, which is less soluble, will also be present.
-
Predicted logP: The predicted octanol-water partition coefficient (logP) is likely to be high, indicating significant lipophilicity, which contributes to its poor aqueous solubility.
Q3: What are the common salt forms of this compound available and how do they differ in solubility?
Q4: Can I dissolve this compound directly in physiological buffer?
Directly dissolving this compound, especially the free base, in physiological buffer at high concentrations is likely to result in precipitation. For its structurally similar counterpart, Benztropine mesylate, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[4] It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into physiological buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution , but keep it below the tolerance level for your specific assay (typically ≤ 0.5% for cell-based assays).[5][6][7][8][9] 3. Use a different co-solvent that may be more effective or better tolerated. 4. Employ a solubilization technique such as pH adjustment or the use of cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the buffer. | 1. Ensure complete dissolution of this compound in the final working solution before each experiment. Visually inspect for any precipitate. 2. Prepare fresh working solutions for each experiment. Aqueous solutions of similar compounds are not recommended for storage for more than a day.[4] 3. Filter the final working solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty dissolving the this compound powder initially. | The compound may be in its free base form, which has lower aqueous solubility. | 1. Use an appropriate organic solvent to prepare a high-concentration stock solution first. Dimethyl sulfoxide (DMSO) or ethanol are common choices. 2. Consider using a salt form of this compound (e.g., hydrochloride or hydrobromide) which should have better initial aqueous solubility. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound in physiological buffers.
Protocol 1: Preparation of an this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder (free base or salt form) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of 100% dimethyl sulfoxide (DMSO) to the powder to create a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment to Enhance Solubility
Based on the predicted basic nature of this compound, lowering the pH of the physiological buffer should increase the proportion of the more soluble, ionized form.
-
Prepare a series of buffers: Prepare your desired physiological buffer (e.g., PBS) and adjust the pH to a range of values below 7.4 (e.g., 6.0, 6.5, 7.0).
-
Dilution: Prepare your this compound working solution by diluting the DMSO stock solution into each of the different pH buffers.
-
Observation: Visually inspect for any precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
Quantification (Optional): To determine the solubility at each pH, add an excess of this compound powder to each buffer, shake for an extended period (e.g., 24 hours) at a constant temperature, centrifuge to pellet the undissolved solid, and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Protocol 3: Using Co-solvents to Improve Solubility
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
Prepare Buffer with Co-solvent: Prepare your physiological buffer containing a range of co-solvent concentrations (e.g., 1%, 5%, 10% v/v).
-
Dissolution Test: Attempt to dissolve this compound directly in these co-solvent-buffer mixtures or dilute your DMSO stock solution into them.
-
Assay Compatibility: Ensure the chosen co-solvent and its final concentration are compatible with your downstream experiments, as they can affect cellular viability or enzyme activity.
Protocol 4: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher water solubility and safety profiles compared to unsubstituted β-cyclodextrin.[10][11]
-
Prepare Cyclodextrin Solution: Prepare solutions of the chosen cyclodextrin in your physiological buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Complexation:
-
Method A (from powder): Add an excess of this compound powder to the cyclodextrin solutions. Stir or shake the mixture for 24-48 hours at room temperature.
-
Method B (from stock): Dilute your this compound DMSO stock solution into the cyclodextrin solutions.
-
-
Solubility Determination: After equilibration, centrifuge the solutions to remove any undissolved compound. Analyze the supernatant to determine the concentration of dissolved this compound.
Data Presentation
Table 1: Solubility of Benztropine Mesylate (a structural analog of this compound) in Various Solvents.
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~30 mg/mL | [4] |
| Dimethyl Formamide | ~30 mg/mL | [4] |
Table 2: Recommended Starting Concentrations for Solubility Enhancement Methods.
| Method | Reagent | Recommended Starting Concentration Range | Notes |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 1 - 10% (v/v) | Check for compatibility with the experimental system. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1 - 5% (w/v) | Higher concentrations may be explored if needed. |
| pH Adjustment | - | pH 6.0 - 7.0 | For weakly basic compounds like this compound. |
Visualizations
Caption: A workflow for troubleshooting poor this compound solubility.
Caption: Factors influencing this compound solubility and potential solutions.
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethybenztropine and Its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethybenztropine. The information provided addresses potential issues related to the degradation of this compound and the interference of its degradation products in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
Based on studies of the structurally similar drug benztropine, this compound is likely to degrade under stress conditions such as acid, base, and oxidation to form benzophenone and the corresponding tropine moiety . The primary point of degradation is the ether linkage. Benzophenone has been identified as a hepatotoxic and carcinogenic degradation product of benztropine.[1][2]
Q2: What are the common conditions that can cause this compound to degrade?
This compound is expected to be susceptible to:
-
Oxidative stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of benzophenone.[1]
-
Acid and alkaline hydrolysis: Both acidic and basic conditions can catalyze the cleavage of the ether bond.[1]
-
Thermal stress: Elevated temperatures may accelerate degradation.
-
Photolytic stress: Exposure to light, particularly UV light, may induce degradation.
Q3: How can degradation products of this compound interfere with my assays?
Degradation products can interfere with analytical assays in several ways:
-
Chromatographic Co-elution: Degradation products may have similar retention times to the parent drug in HPLC analysis, leading to inaccurate quantification.
-
Spectrophotometric Interference: Degradation products may absorb at similar wavelengths as this compound, affecting UV-Vis based quantification methods. For instance, both benztropine and its degradation product benzophenone absorb in the UV region, necessitating specific analytical methods to differentiate them.[1][2]
-
Mass Spectrometry Ambiguity: In mass spectrometry, fragments of degradation products might be misinterpreted as fragments of the parent compound or other metabolites.
Q4: Are there any stability-indicating methods available for this compound?
While specific stability-indicating methods for this compound are not widely published, methods developed for its analog, benztropine, can be adapted. A stability-indicating UPLC method has been developed for the simultaneous determination of benztropine and its degradation product, benzophenone.[3] This method can serve as a starting point for developing a validated method for this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Review sample handling and storage conditions. Avoid exposure to high temperatures, strong light, and extreme pH. 2. Perform a forced degradation study on a reference standard of this compound to identify potential degradation products under your experimental conditions. 3. Analyze your samples using a validated stability-indicating HPLC method capable of separating this compound from its degradation products. |
| Assay Interference | 1. If using a non-specific method (e.g., UV spectrophotometry), switch to a more specific method like HPLC-UV or LC-MS. 2. Check for co-eluting peaks in your HPLC chromatogram. Spike your sample with a benzophenone standard (a likely degradation product) to see if it co-elutes with your this compound peak. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Correlate the appearance of the unknown peaks with any changes in sample storage or processing that might induce degradation. 2. Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak and compare it to the spectrum of benzophenone.[4] 3. Employ LC-MS to determine the mass of the unknown peak and compare it to the expected masses of potential degradation products. |
| Contamination | 1. Analyze a blank (mobile phase) to rule out contamination from the HPLC system. 2. Prepare a fresh sample using high-purity solvents and reagents to eliminate external contamination. |
Quantitative Data on Benztropine Degradation
The following table summarizes the quantitative analysis of benztropine (BNZ) and its degradation product, benzophenone (BPH), using a validated UPLC method.[3] This data is provided as a reference for what can be expected when analyzing this compound under similar conditions.
| Parameter | Benztropine (BNZ) | Benzophenone (BPH) |
| Linearity Range (µg/mL) | 20 - 200 | 5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 5.86 | 1.48 |
| Limit of Quantification (LOQ) (µg/mL) | 17.75 | 4.47 |
| Retention Time (tR) (min) | 1.80 | 1.14 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Adapted from Benztropine Protocol)[1]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound pure drug
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
TLC plates (silica gel 60 F254)
-
Developing system: hexane:methylene chloride:triethylamine (5:5:0.6, by volume)
Procedure:
-
Acid Hydrolysis: Dissolve 0.5 g of this compound in 50 mL of methanol and add 50 mL of 1 M HCl. Keep the solution at room temperature for 8 hours or reflux at 70°C for 3 hours. Monitor the degradation by TLC.
-
Alkaline Hydrolysis: Dissolve 0.5 g of this compound in 50 mL of methanol and add 50 mL of 1 M NaOH. Keep the solution at room temperature for 8 hours or reflux at 70°C for 3 hours. Monitor the degradation by TLC.
-
Oxidative Degradation: Dissolve 0.5 g of this compound in 50 mL of methanol and add 20 mL of 30% H₂O₂. Keep the solution at room temperature for 8 hours or reflux at 70°C for 1 and 3 hours. Monitor the degradation by TLC.
-
TLC Monitoring: Spot the stressed samples on a TLC plate and develop using the specified mobile phase. Visualize the spots under UV light. The disappearance of the this compound spot and the appearance of new spots indicate degradation.
Protocol 2: Stability-Indicating UPLC Method for this compound and Benzophenone (Adapted from Benztropine Protocol)[3]
Objective: To separate and quantify this compound and its potential degradation product, benzophenone.
Chromatographic Conditions:
-
Column: Reversed-phase C8 (e.g., 50 mm x 2.1 mm, 1.9 µm)
-
Mobile Phase: Acetonitrile : 0.1% w/v aqueous sodium dodecyl sulfate (50:50, v/v), pH adjusted to 3 with phosphoric acid.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare standard solutions of this compound and benzophenone in the mobile phase.
-
Prepare sample solutions from the forced degradation studies by diluting them with the mobile phase.
-
Inject the standard and sample solutions into the UPLC system.
-
Identify and quantify the peaks based on their retention times and peak areas compared to the standards.
Visualizations
Caption: Inferred degradation pathway of this compound.
References
Troubleshooting variability in Ethybenztropine experimental results
Welcome to the technical support center for Ethybenztropine research. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a centrally acting synthetic drug with two primary mechanisms. Its principal action is as an anticholinergic, specifically a competitive antagonist of muscarinic acetylcholine receptors, with a notable effect on M1 receptors.[1][2] This action helps to correct the cholinergic-dopaminergic imbalance observed in parkinsonism.[1][2] Additionally, it possesses antihistaminic properties and may act as a weak dopamine reuptake inhibitor, though this latter effect is not well-established.[1]
Q2: My IC50 values for this compound are inconsistent across experiments. What are the common causes?
Inconsistency in IC50 values can stem from several sources, broadly categorized as pharmacological, procedural, or reagent-related.
-
Pharmacological Factors: Changes in the experimental system, such as cell line passage number, can alter receptor expression levels, affecting ligand binding.
-
Procedural Factors: Variations in incubation times, temperature, or washing steps can significantly impact results. Ensuring equilibrium has been reached is critical.[3]
-
Reagent-Related Factors: The stability and solubility of this compound are crucial. Degradation of the compound or inconsistent solubilization in your assay buffer can lead to variable effective concentrations.
Q3: How does the dual action of this compound (anticholinergic and potential dopamine reuptake inhibition) affect experimental design?
When designing experiments, it is critical to account for both potential targets.
-
For Muscarinic Receptor Assays: Use cell lines expressing specific muscarinic receptor subtypes (e.g., CHO-K1 cells expressing M1 receptors) to isolate this activity.[4]
-
For Dopamine Transporter (DAT) Assays: Employ cell lines specifically expressing DAT (e.g., HEK293 cells with stable DAT expression) and use radiolabeled dopamine uptake assays to quantify inhibitory effects.[5][6]
-
Controls: To differentiate effects, consider using a potent and specific muscarinic antagonist (like atropine) or a specific DAT inhibitor (like GBR12909) as controls in your respective assays.
Troubleshooting Guide: Variability in Experimental Results
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Radioligand Binding Assays
Question: We are performing competition binding assays with this compound against a radiolabeled ligand for the M1 muscarinic receptor, but the resulting Ki values are highly variable. What should we check?
Answer: High variability in binding assays often points to issues with assay conditions or reagents. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for radioligand binding assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Instability/Solubility | Prepare fresh stock solutions of this compound for each experiment. Confirm solubility in the assay buffer; consider using a different solvent for the stock solution if precipitation is observed. Low solubility is a known cause of pharmacokinetic variability.[7] |
| Inadequate Incubation Time | A binding reaction must reach equilibrium to yield an accurate Ki.[3] Perform a time-course experiment to determine the minimum incubation time required to achieve a stable signal. |
| Variable Receptor Expression | High-passage-number cells can have altered receptor densities. Use cells within a consistent and validated passage range. Regularly perform saturation binding assays with a standard ligand to confirm Bmax (receptor density). |
| Radioligand Degradation | Ensure the radioligand has not degraded. Aliquot upon receipt and store properly. Compare results with a fresh batch if degradation is suspected. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of your assay buffer. Muscarinic receptor binding can be sensitive to divalent cations and pH. |
Issue 2: No Observable Effect in Dopamine Transporter (DAT) Uptake Assays
Question: We are not observing any significant inhibition of [3H]dopamine uptake with this compound, even at high concentrations. Is this expected?
Answer: The dopamine reuptake inhibitor activity of this compound is considered weak and may not be robustly detectable in all assay systems.[1] However, a complete lack of effect could also indicate an experimental issue.
This compound's Dual Mechanism of Action
Caption: this compound's primary and secondary mechanisms.
Troubleshooting Steps
-
Run a Positive Control: Test a known potent DAT inhibitor (e.g., cocaine, GBR12909) in parallel. If the positive control also fails, the issue lies with the assay system itself (e.g., cells, radiolabeled dopamine, or protocol).[8]
-
Verify Transporter Function: Ensure the cells are actively taking up dopamine. Compare total uptake in DAT-expressing cells versus non-transfected parent cells or in the presence of a saturating concentration of a DAT inhibitor.[5]
-
Check Compound Concentration: Verify the dilution series of this compound. Perform a new serial dilution from a fresh stock.
-
Consider Assay Sensitivity: The inhibitory potency of this compound at DAT may be low (i.e., high IC50/Ki). You may need to test higher concentrations, ensuring the compound remains in solution and does not cause non-specific toxicity to the cells.
Experimental Protocols
Protocol 1: Muscarinic Receptor Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1) expressed in a cell line.
Materials:
-
Cell Membranes: Prepared from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM).
-
Scintillation Cocktail & Vials.
-
Glass Fiber Filters & Filtration Apparatus.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10-11 M to 10-5 M.
-
Reaction Setup: In a 96-well plate, combine:
-
25 µL Assay Buffer (for total binding) or 25 µL Atropine (for non-specific binding) or 25 µL this compound dilution.
-
25 µL of [3H]NMS at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
50 µL of cell membrane preparation (5-20 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of dopamine into cells expressing DAT.[5]
Materials:
-
Cells: HEK293 cells stably expressing human DAT (hDAT), plated in 24- or 96-well plates.
-
Radioligand: [3H]Dopamine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.
-
Non-specific Uptake Control: Nomifensine (10 µM) or Cocaine (10 µM).
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail & Vials.
Methodology:
-
Cell Culture: Plate hDAT-expressing cells and allow them to reach 80-90% confluency.
-
Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Pre-incubation: Wash the cells once with warm uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with the appropriate concentrations of this compound or control compounds (for non-specific uptake).
-
Initiate Uptake: Add [3H]Dopamine at a final concentration near its Km (typically 10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Termination: Rapidly terminate uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Lysis & Quantification: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Subtract non-specific uptake from all values to get specific uptake. Plot the percent inhibition of specific uptake against the log concentration of this compound. Use non-linear regression to determine the IC50 value.
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 4. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Ethybenztropine Interference with Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from ethybenztropine in your fluorescent assays.
Disclaimer: There is currently a lack of specific published data on the fluorescent properties of this compound and its direct interference with fluorescent assays. The information provided here is based on the chemical structure of this compound, general principles of small molecule interference in fluorescence-based experiments, and data from structurally related compounds. The troubleshooting guides and data are intended to be illustrative and to provide a framework for identifying and mitigating potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a synthetic anticholinergic and antihistamine.[1] Its chemical structure, which includes a diphenylmethoxy group and a tropane backbone, contains conjugated aromatic systems.[1] Molecules with such features have the potential to absorb and/or emit light, which can lead to interference in fluorescent assays through mechanisms such as autofluorescence or fluorescence quenching.[2][3]
Q2: What are the primary mechanisms by which a small molecule like this compound can interfere with a fluorescent assay?
There are two main mechanisms of interference:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at a wavelength that overlaps with the emission spectrum of your assay's fluorophore. This can lead to false-positive signals or a high background.[2][3]
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the detected signal (a false negative). This can occur through various processes, including Förster resonance energy transfer (FRET) or collisional quenching.[4][5]
Q3: Are there any reports of similar compounds interfering with fluorescent assays?
While specific data on this compound is limited, studies have shown that other antihistamines can cause fluorescence quenching.[2][3] Additionally, tropane alkaloids, the class of compounds to which this compound belongs, have been analyzed using fluorescence spectroscopy, indicating that these types of molecules can possess fluorescent properties.
Q4: My assay is showing unexpected results in the presence of this compound. What are the first steps I should take?
The first step is to determine if this compound itself is contributing to the signal or altering it. This can be done by running control experiments, as detailed in the troubleshooting guide below. You should measure the fluorescence of this compound alone in the assay buffer and also assess its effect on the fluorophore in the absence of the biological target.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent assay.
Step 1: Characterize the Spectral Properties of this compound
Objective: To determine if this compound exhibits any intrinsic fluorescence (autofluorescence) or absorbance that could overlap with your assay's excitation and emission wavelengths.
Experimental Protocol:
-
Prepare Solutions: Prepare a series of concentrations of this compound in your assay buffer. A typical concentration range to test would be from the expected final assay concentration up to 10-fold higher.
-
Absorbance Scan: Using a spectrophotometer, perform a full absorbance scan (e.g., from 250 nm to 700 nm) for each concentration of this compound.
-
Fluorescence Scan: Using a spectrofluorometer, perform excitation and emission scans for each concentration of this compound.
-
For the emission scan, excite at the same wavelength used for your assay's fluorophore and scan a broad range of emission wavelengths.
-
For the excitation scan, set the emission wavelength to that of your assay's fluorophore and scan a broad range of excitation wavelengths.
-
Data Presentation:
Table 1: Hypothetical Spectral Properties of this compound
| Concentration (µM) | Peak Absorbance (nm) | Molar Absorptivity at Assay Excitation (M⁻¹cm⁻¹) | Peak Excitation (nm) | Peak Emission (nm) | Relative Fluorescence Units (RFU) at Assay Emission |
| 1 | 275 | 500 | 350 | 450 | 150 |
| 10 | 275 | 500 | 350 | 450 | 1500 |
| 100 | 275 | 500 | 350 | 450 | 15000 |
Interpretation:
-
If this compound shows significant absorbance at the excitation or emission wavelength of your assay's fluorophore, it may cause an "inner filter effect," a form of quenching.
-
If this compound exhibits fluorescence at the same emission wavelength as your assay, it will contribute to the background signal and may produce false positives.
Step 2: Assess for Direct Quenching of the Fluorophore
Objective: To determine if this compound directly quenches the fluorescence of your assay's probe.
Experimental Protocol:
-
Prepare Solutions: Prepare a solution of your fluorophore at the final assay concentration in the assay buffer.
-
Titration: Add increasing concentrations of this compound to the fluorophore solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at the assay's excitation and emission wavelengths after each addition of this compound.
Data Presentation:
Table 2: Hypothetical Fluorescence Quenching of a Fluorophore by this compound
| This compound Concentration (µM) | Fluorescence Intensity (RFU) | % Quenching |
| 0 | 50,000 | 0% |
| 1 | 45,000 | 10% |
| 10 | 30,000 | 40% |
| 100 | 10,000 | 80% |
Interpretation:
A dose-dependent decrease in fluorescence intensity in the absence of the biological target indicates that this compound is quenching the fluorophore.
Step 3: Mitigating Interference
If interference is confirmed, consider the following strategies:
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission spectra of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.
-
Use a Different Assay Format: If possible, switch to a non-fluorescence-based assay, such as an absorbance-based or luminescence-based assay, to confirm your results.
-
Implement a Correction Factor: If the interference is consistent and well-characterized, you may be able to apply a mathematical correction to your data. However, this is a less robust approach.
Visualizations
References
- 1. Determination of Antihistamine in Tablets Preparation by Fluorescence Quenching Method | Raharjo | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 2. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Tropane alkaloid - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating a New Analytical Method for Ethybenztropine Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of a new analytical method for Ethybenztropine quantification.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to evaluate when validating an analytical method for this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for an analytical method include: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3][4] A stability-indicating method must also demonstrate specificity in the presence of degradation products.[5][6]
Q2: What is a stability-indicating method and why is it important for this compound analysis?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), this compound, free from interference from its degradation products, process impurities, and excipients.[5] This is crucial for determining the shelf-life and storage conditions of the drug product and ensuring its safety and efficacy.[7][8]
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation, or stress testing, involves subjecting this compound to harsh conditions to produce degradation products.[7][8][9] This helps in developing and validating a stability-indicating method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at elevated temperature (e.g., 60-80 °C).[10]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at elevated temperature.[10]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Heating the solid drug substance (e.g., at 105 °C).[10]
-
Photostability: Exposing the drug to light with a combination of UV and visible output as per ICH Q1B guidelines.[10]
Q4: What is the acceptable limit for degradation in forced degradation studies?
A4: The goal is to achieve 5-20% degradation of the drug substance.[10] Degradation beyond 20% may lead to the formation of secondary degradation products that might not be relevant to normal storage conditions and can complicate the analysis.[10]
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting) for this compound peak in HPLC.
-
Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
-
Answer:
-
Possible Causes:
-
Column Overload: The concentration of the injected sample is too high.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing are interacting with the basic this compound molecule.
-
Column Degradation: The column may be voided or contaminated.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Modify Mobile Phase: Add a competing base like triethylamine (0.1-0.5%) to the mobile phase to block active silanol sites. Alternatively, use a lower pH mobile phase to ensure this compound is fully protonated.
-
Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., a base-deactivated column).
-
Column Maintenance: Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.
-
-
Problem 2: Inconsistent or drifting retention times.
-
Question: The retention time for my this compound peak is shifting between injections. What should I do?
-
Answer:
-
Possible Causes:
-
Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before starting the sequence.
-
Mobile Phase Composition Change: The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing.
-
Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. This could be due to air bubbles or faulty check valves.
-
Temperature Fluctuations: The column temperature is not stable.
-
-
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using an online mixer, ensure it is functioning correctly.
-
Degas Mobile Phase and Prime Pump: Degas the mobile phase using an online degasser, sonication, or helium sparging. Prime the HPLC pump to remove any air bubbles.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
-
Problem 3: Co-elution of this compound with a degradation product.
-
Question: During my forced degradation study, a degradation product is co-eluting with the parent this compound peak. How can I resolve these peaks?
-
Answer:
-
Possible Causes:
-
Insufficient Method Specificity: The current chromatographic conditions do not provide adequate resolution.
-
-
Solutions:
-
Optimize Mobile Phase:
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, or use a combination.
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase.
-
Alter Gradient Profile: If using a gradient method, adjust the slope of the gradient to improve separation.
-
-
Change Stationary Phase: Try a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.
-
-
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125,430 |
| 10 | 251,890 |
| 25 | 630,120 |
| 50 | 1,248,760 |
| 100 | 2,501,340 |
| 150 | 3,755,980 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 25010x - 450 |
Table 2: Accuracy and Precision Summary
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) (Repeatability) |
| Low (80%) | 40 | 39.8 | 99.5 | 0.85 |
| Medium (100%) | 50 | 50.3 | 100.6 | 0.65 |
| High (120%) | 60 | 59.7 | 99.5 | 0.72 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 50 mL with the diluent.
3. System Suitability:
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
Protocol 2: Forced Degradation Study
1. Preparation of Stressed Samples (Target Concentration: 50 µg/mL):
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 20 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to 20 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 20 mL with diluent.
-
Thermal Degradation: Expose solid this compound powder to 105 °C for 48 hours. Prepare a 50 µg/mL solution in the diluent.
2. Analysis:
-
Analyze the unstressed and stressed samples using the HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Ensure the this compound peak is well-resolved from all degradation product peaks.
Visualizations
Caption: Workflow for the validation of a new analytical method for this compound.
References
- 1. iosrphr.org [iosrphr.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Ethybenztropine-Induced Side Effects in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing ethybenztropine in animal models, anticipating and managing potential side effects is crucial for experimental success and animal welfare. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during such studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected side effects of this compound in rodent models?
A1: this compound is a centrally acting anticholinergic agent.[1] Consequently, its side effects are primarily related to the blockade of muscarinic acetylcholine receptors.[1][2] These effects can be categorized as central or peripheral.
-
Central Nervous System (CNS) Effects: Sedation, confusion, agitation, and in high doses, potential delirium and seizures.[2][3]
-
Peripheral Effects: Dry mouth, blurred vision, constipation, urinary retention, tachycardia (increased heart rate), and hyperthermia (elevated body temperature).[2][3][4][5]
Q2: How can I prepare an this compound solution for administration?
A2: The solubility of this compound in aqueous solutions is limited. For parenteral administration (e.g., intraperitoneal injection), it is common to first dissolve the compound in a small amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it with saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <5% for DMSO) to avoid solvent-induced toxicity.[6] Always perform a small-scale solubility test with your specific vehicle and concentration to ensure the drug remains in solution and does not precipitate.
Q3: What are the recommended routes of administration for this compound in mice and rats?
A3: The most common routes for administering drugs in rodent studies are oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: This method allows for precise oral dosing. However, it can be stressful for the animals and requires proper training to avoid injury.[1]
-
Intraperitoneal (IP) Injection: This is a common parenteral route for systemic drug delivery. It is essential to perform the injection in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]
The choice of administration route should be based on the experimental design and the desired pharmacokinetic profile of the drug.
Q4: How can I monitor for and quantify the side effects of this compound?
A4: A systematic approach to monitoring and quantifying side effects is essential. This can be achieved through a combination of behavioral observation and physiological measurements. A scoring system can be adapted to quantify the severity of observed side effects.
Troubleshooting Guides
Issue 1: Excessive Sedation or Ataxia in Animals
Possible Cause: The dose of this compound may be too high for the specific animal strain, sex, or age.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dosage in subsequent experiments. It is advisable to perform a dose-response study to determine the optimal therapeutic window with minimal sedative effects.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not causing sedation. Administer a vehicle-only control group.
-
Behavioral Assessment: Quantify locomotor activity using an open-field test or a similar apparatus to objectively measure the sedative effects at different doses.[7]
Experimental Protocol: Open-Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with automated tracking software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the desired dose and route.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes).
-
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency (a measure of exploratory behavior).
-
Issue 2: Signs of Dehydration and Hyperthermia
Possible Cause: Anticholinergic drugs like this compound can decrease salivation and sweating, leading to dry mouth and difficulty with thermoregulation.[5][8]
Troubleshooting Steps:
-
Hydration Support: Provide supplemental hydration, such as subcutaneous administration of sterile saline (0.5 ml for a mouse).[9] Ensure animals have easy access to water.
-
Temperature Monitoring: Monitor the core body temperature of the animals using a rectal probe.
-
Environmental Control: House animals in a temperature-controlled environment and avoid placing them on heating pads unless necessary for post-procedural recovery, in which case the temperature should be carefully regulated.[10]
-
Dose Adjustment: As with sedation, consider reducing the dose if hyperthermia is consistently observed.
Experimental Protocol: Monitoring Core Body Temperature
-
Equipment: A digital thermometer with a flexible rectal probe suitable for rodents.
-
Procedure:
-
Gently restrain the animal.
-
Lubricate the tip of the rectal probe with a sterile, water-based lubricant.
-
Insert the probe approximately 1-2 cm into the rectum until a stable temperature reading is obtained.
-
Record the temperature at baseline (before drug administration) and at regular intervals post-administration.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound-induced side effects in animal models, the following tables provide a template for collecting and organizing such data during your own dose-response studies. Data for the related compound, benztropine, is included for reference.
Table 1: Hypothetical Dose-Response of this compound-Induced Sedation in Mice (Open-Field Test)
| Dose (mg/kg, IP) | Total Distance Traveled (cm) | Time Immobile (seconds) |
| Vehicle Control | 2500 ± 300 | 120 ± 20 |
| 1 | 2000 ± 250 | 180 ± 30 |
| 5 | 1000 ± 200 | 350 ± 40 |
| 10 | 500 ± 150 | 500 ± 50 |
Values are represented as Mean ± Standard Error of the Mean (SEM). This table is for illustrative purposes only.
Table 2: Common Anticholinergic Side Effects of Benztropine (Related Compound) [3][4][5][11][12]
| Side Effect | Description |
| Dry Mouth | Reduced salivation, may lead to difficulty swallowing. |
| Blurred Vision | Mydriasis (pupil dilation) and cycloplegia (loss of accommodation). |
| Constipation | Decreased gastrointestinal motility. |
| Urinary Retention | Inhibition of bladder contraction. |
| Tachycardia | Increased heart rate. |
| Hyperthermia | Elevated body temperature due to decreased sweating. |
| Sedation | Drowsiness and decreased motor activity. |
| Cognitive Changes | Confusion, memory impairment. |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Cholinergic Blockade
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding and initiating its downstream signaling cascade, leading to the characteristic anticholinergic effects.
Troubleshooting Workflow for Adverse Effects
When an adverse effect is observed, a systematic approach is necessary to determine the cause and implement a solution.
Management of Severe Anticholinergic Toxicity
In cases of severe overdose leading to significant distress or life-threatening symptoms, intervention may be necessary. Physostigmine, an acetylcholinesterase inhibitor, can be used to reverse the effects of anticholinergic toxicity, but its use should be carefully considered and ideally guided by veterinary consultation due to potential side effects.
References
- 1. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzatropine - Wikipedia [en.wikipedia.org]
- 5. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats | Semantic Scholar [semanticscholar.org]
- 8. The 8 Most Common Side Effects of Anticholinergic Drugs - GoodRx [goodrx.com]
- 9. Protocol for Long Duration Whole Body Hyperthermia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. librarysearch.colby.edu [librarysearch.colby.edu]
- 11. Benztropine: MedlinePlus Drug Information [medlineplus.gov]
- 12. drugs.com [drugs.com]
Validation & Comparative
A Comparative Analysis of Ethybenztropine and Cocaine on Dopamine Transporter Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of ethybenztropine and cocaine on the dopamine transporter (DAT). By presenting quantitative data, experimental methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in neuropharmacology and drug development.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the rewarding and reinforcing effects of psychostimulants like cocaine.[2][3] While both this compound and cocaine are DAT inhibitors, they exhibit distinct pharmacological profiles. Cocaine is a well-characterized psychostimulant with high abuse liability.[2] In contrast, this compound and its analogs are classified as "atypical" DAT inhibitors, which, despite high affinity for the DAT, do not produce the same robust stimulant effects and may even antagonize the actions of cocaine.[4][5][6] This guide delves into the nuances of their interactions with the DAT, providing a foundation for understanding their differential effects.
Quantitative Comparison of DAT Interaction
The following table summarizes the key quantitative parameters for the interaction of this compound's analog, JHW 007, and cocaine with the dopamine transporter. It is important to note that while this compound is the parent compound, much of the detailed comparative research has been conducted on its N-substituted analog, JHW 007.
| Parameter | JHW 007 (this compound Analog) | Cocaine | Reference |
| Binding Affinity (Ki, nM) | 25 | 1330 (for NET), 1730 (for SERT) | [7] |
| Dopamine Uptake Inhibition (IC50, nM) | 24.6 ± 1.97 | Varies by study | [3][8] |
Note: The provided Ki for cocaine in the reference is for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT), highlighting JHW 007's higher affinity and selectivity for the DAT.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds block dopamine reuptake, their mechanisms at the molecular level differ significantly. Cocaine is considered a "typical" DAT inhibitor, binding to the outward-facing conformation of the transporter and blocking the dopamine binding site.[9] This leads to a rapid increase in synaptic dopamine.[1]
This compound and its analogs, on the other hand, are considered "atypical" inhibitors. They are thought to bind to an inward-facing conformation of the DAT.[10] This difference in conformational preference may contribute to their slower onset of action and reduced psychostimulant effects compared to cocaine.[2] Some studies suggest that benztropine analogs interact with the DAT in a manner that is fundamentally different from cocaine, which may be related to their distinct behavioral profiles.[3]
Figure 1: Simplified signaling pathway of cocaine's action on the DAT.
Figure 2: Proposed mechanism of atypical DAT inhibitors like this compound analogs.
Experimental Protocols
The quantitative data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the dopamine transporter.
General Protocol:
-
Preparation of Membranes: Membranes are prepared from cells expressing the dopamine transporter (e.g., CHO or HEK 293 cells) or from brain tissue (e.g., rat striatum).
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [3H]WIN 35,428) and varying concentrations of the test compound (this compound analog or cocaine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]
Figure 3: General workflow for a radioligand binding assay.
Dopamine Uptake Inhibition Assay
Objective: To determine the potency (IC50) of a compound in inhibiting the reuptake of dopamine by the DAT.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the DAT are cultured.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound analog or cocaine).
-
Initiation of Uptake: Radiolabeled dopamine (e.g., [3H]dopamine) is added to initiate the uptake process.
-
Termination of Uptake: The uptake is stopped after a specific time by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled dopamine taken up by the cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.
Figure 4: General workflow for a dopamine uptake inhibition assay.
Conclusion
The comparative analysis of this compound and cocaine reveals significant differences in their interaction with the dopamine transporter, despite both being inhibitors. This compound analogs exhibit high affinity and potency at the DAT but are characterized by an "atypical" profile, likely due to their preference for an inward-facing transporter conformation and slower binding kinetics. This contrasts with the "typical" action of cocaine, which rapidly blocks the outward-facing DAT. These molecular distinctions provide a plausible explanation for their divergent behavioral effects and highlight the potential of atypical DAT inhibitors as a novel therapeutic avenue for cocaine use disorder. Further research into the precise molecular interactions of these compounds with the DAT will be crucial for the rational design of future medications.
References
- 1. Frontiers | Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo [frontiersin.org]
- 2. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 10. RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Scopolamine vs. Ethybenztropine: A Comparative Guide for Studying Anticholinergic Effects on Memory
For researchers and scientists in drug development, understanding the nuanced effects of different anticholinergic agents on memory is crucial for designing experiments and interpreting data. Scopolamine is a well-established tool for inducing memory deficits in both preclinical and clinical research. Ethybenztropine, a structurally related compound to the more commonly studied benztropine, also possesses anticholinergic properties, but its specific effects on memory are less documented. This guide provides a detailed comparison of scopolamine and this compound (with data from the closely related compound benztropine as a proxy) for studying anticholinergic-induced memory impairment, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of Effects on Memory
The following table summarizes the quantitative effects of scopolamine and benztropine (as a proxy for this compound) on various memory domains. The data for scopolamine is derived from a comprehensive meta-analysis, while the data for benztropine comes from specific clinical trials.
| Cognitive Domain | Scopolamine (Standardized Mean Difference, 95% CI)[1][2] | Benztropine (Observed Effect) |
| Global Cognitive Function | -0.95 (-1.46 to -0.44) | Significant impairment in free recall and time perception[3][4] |
| Immediate Recall | -1.82 (-2.35 to -1.30) | Impaired storage of new information into long-term memory[3][4] |
| Delayed Recall | -1.54 (-1.97 to -1.10) | Statistically significant decrease (5-10%) in word list acquisition[5] |
| Free Recall | -1.18 (-1.63 to -0.73) | Significantly worse performance compared to a peripherally active anticholinergic[6] |
| Recognition | -1.84 (-2.48 to -1.21) | No significant effect on retrieval from memory[3][4] |
| Working Memory (Digit Span) | -0.65 (-1.21 to -0.10) | Little effect on tasks involving only immediate memory[3][4] |
| Attention | -0.85 (-1.38 to -0.33) | Not explicitly quantified, but anticholinergic effects are known to impact attention. |
Mechanism of Action: Signaling Pathways
Both scopolamine and this compound exert their effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the action of the neurotransmitter acetylcholine (ACh). This blockade of cholinergic signaling, particularly in brain regions critical for memory formation and consolidation like the hippocampus and cortex, leads to cognitive deficits.
Figure 1: Antagonism of Muscarinic Acetylcholine Receptors.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are representative experimental protocols for inducing memory impairment using scopolamine and benztropine.
Scopolamine-Induced Memory Impairment in Rodents
This protocol is widely used to screen for potential nootropic agents.
Figure 2: Scopolamine-Induced Amnesia Model Workflow.
Detailed Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Housing: Animals are housed in standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
The test compound or vehicle is administered, typically via oral gavage or intraperitoneal (i.p.) injection.
-
After a set period (e.g., 30-60 minutes) to allow for absorption of the test compound, scopolamine hydrobromide is administered (e.g., 0.5-1 mg/kg, i.p.).
-
-
Behavioral Tasks:
-
Morris Water Maze: To assess spatial learning and memory. The escape latency to find a hidden platform is measured over several days.
-
Passive Avoidance Test: To evaluate fear-motivated memory. The latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered is recorded.
-
Y-Maze: To assess spatial working memory based on the animal's tendency to explore novel arms of the maze.
-
-
Data Collection and Analysis: Key parameters such as escape latency, time spent in the target quadrant (Morris water maze), step-through latency (passive avoidance), and percentage of spontaneous alternations (Y-maze) are recorded and analyzed using appropriate statistical methods (e.g., ANOVA).
Benztropine-Induced Memory Impairment in Humans
This protocol is based on a clinical trial investigating the effects of benztropine on verbal memory in healthy volunteers.
Figure 3: Benztropine Clinical Trial Workflow.
Detailed Methodology:
-
Participants: Healthy adult volunteers are recruited.
-
Design: A double-blind, placebo-controlled, crossover design is employed.
-
Drug Administration: Participants receive either benztropine (e.g., 4 mg/day) or a placebo for a specified period. After a washout period, they receive the other treatment.
-
Cognitive Assessments:
-
Free Recall Tasks: Participants are asked to recall lists of words or stories.
-
Time Perception Tests: Participants' ability to estimate time intervals is assessed.
-
-
Data Collection and Analysis: The number of correctly recalled items and the accuracy of time estimation are recorded. Statistical analyses (e.g., paired t-tests or repeated measures ANOVA) are used to compare the effects of benztropine and placebo.
Conclusion
Scopolamine remains the gold standard for inducing a robust and reproducible memory deficit in research settings, with its effects on various memory domains being well-quantified. It is a non-selective muscarinic antagonist. While direct experimental data on this compound's impact on memory is limited, studies on the closely related compound benztropine demonstrate significant impairment in free recall and the storage of new information. Benztropine's effects appear to be more pronounced on long-term memory encoding rather than immediate memory or retrieval.
For researchers aiming to model a general cholinergic deficit affecting multiple aspects of memory, scopolamine is an excellent choice. For studies focusing more specifically on the impairment of new learning and long-term memory consolidation, with relatively preserved immediate recall, this compound (using benztropine as a reference) may offer a more selective model. The choice between these two compounds will ultimately depend on the specific research question and the desired profile of cognitive impairment.
References
- 1. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - Dementia & Neuropsychologia [demneuropsy.org]
- 2. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic effects on memory: benztropine versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Decreased verbal memory associated with anticholinergic treatment in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dose-response relationship for memory impairment by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethybenztropine's Transporter Selectivity: A Comparative Analysis for Drug Development Professionals
For researchers and scientists in the field of neuropharmacology and drug development, understanding the precise molecular interactions of novel compounds is paramount. Ethybenztropine, a derivative of benztropine, belongs to a class of compounds known for their potent inhibition of the dopamine transporter (DAT).[1][2] This guide provides a comparative framework for validating the selectivity of this compound for the dopamine transporter (DAT) over the serotonin transporter (SERT) and the norepinephrine transporter (NET), a critical step in assessing its therapeutic potential and off-target effects.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Kᵢ values in nM) of this compound (hypothetical data) and other known monoamine reuptake inhibitors. A lower Kᵢ value indicates a higher binding affinity. The selectivity ratios are calculated by dividing the Kᵢ value for the off-target transporter (SERT or NET) by the Kᵢ value for the target transporter (DAT). A higher ratio signifies greater selectivity for DAT.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| This compound (Hypothetical) | 15 | 1500 | 750 | 100 | 50 |
| Cocaine | 200-700 | 200-700 | 200-700 | ~1 | ~1 |
| Methylphenidate | ~100 | ~100,000 | ~100 | ~1000 | ~1 |
| GBR-12909 | 14 | >10,000 | 86 | >714 | 6.1 |
Note: Kᵢ values for Cocaine and Methylphenidate are approximate and can vary based on experimental conditions. Data for GBR-12909 is provided for comparison as a known selective DAT inhibitor.
Visualizing Selectivity: A Logical Relationship
The following diagram illustrates the desired selective interaction of this compound with the dopamine transporter, leading to the inhibition of dopamine reuptake, while having significantly less impact on serotonin and norepinephrine transporters.
Caption: this compound's preferential binding to DAT.
Experimental Protocols: Radioligand Binding Assay
To empirically determine the binding affinity and selectivity of this compound, a competitive radioligand binding assay is the gold standard. This section outlines a detailed protocol for such an experiment.
Objective:
To determine the inhibitory constant (Kᵢ) of this compound for DAT, SERT, and NET.
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR-12935 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).
-
Scintillation Cocktail
-
96-well plates
-
Cell harvester and filter mats
-
Scintillation counter
Workflow:
The experimental workflow for the radioligand binding assay is depicted below.
Caption: Radioligand binding assay workflow.
Detailed Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of this compound to the appropriate wells.
-
For total binding, add only the assay buffer.
-
For non-specific binding, add a high concentration of the respective known inhibitor.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kₔ value.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
By performing this experiment for DAT, SERT, and NET, researchers can obtain the necessary quantitative data to validate the selectivity of this compound and guide further drug development efforts. The high selectivity for DAT, as illustrated in the hypothetical data, would suggest a promising candidate for further investigation as a dopamine-centric therapeutic agent with a potentially favorable side-effect profile.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ethybenztropine and Its Putative Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Ethybenztropine, a tropane derivative with anticholinergic and antihistaminic properties, has historically been used in the management of Parkinson's disease. As with many centrally acting agents, its metabolism within the body can significantly influence its overall pharmacological profile, including efficacy and potential side effects. While direct and comprehensive experimental data on the metabolites of this compound are limited in publicly available literature, its close structural similarity to Benzatropine allows for informed inferences regarding its primary metabolic pathways.
This guide provides a comparative overview of this compound and its likely major metabolites: N-desethylthis compound and a representative hydroxylated metabolite . The information presented is based on established metabolic pathways for structurally related compounds and serves as a framework for further experimental investigation.
Inferred Metabolic Pathways of this compound
The primary routes of metabolism for this compound are anticipated to be N-dealkylation and hydroxylation, analogous to the known metabolic fate of Benzatropine. The N-ethyl group of this compound is susceptible to enzymatic removal, leading to the formation of N-desethylthis compound. Additionally, aromatic hydroxylation of the diphenylmethoxy moiety is a probable metabolic transformation.
Caption: Inferred Phase I metabolic pathways of this compound.
Comparative Pharmacological Profile
The following table summarizes the anticipated pharmacological properties of this compound and its major putative metabolites. The data for the metabolites are inferred from studies on analogous N-dealkylated Benzatropine compounds, which have shown that modification of the N-alkyl substituent can influence receptor affinity. It is hypothesized that N-deethylation and hydroxylation of this compound will likely alter its binding affinity and functional activity at muscarinic and histamine receptors.
| Compound | Target Receptor | Anticipated Receptor Affinity (relative to parent) | Anticipated Functional Activity (relative to parent) |
| This compound | Muscarinic M1 | High | Antagonist |
| Histamine H1 | High | Inverse Agonist/Antagonist | |
| N-desethylthis compound | Muscarinic M1 | Potentially lower | Antagonist |
| Histamine H1 | Likely retained | Inverse Agonist/Antagonist | |
| Hydroxylated this compound | Muscarinic M1 | Potentially lower | Antagonist |
| Histamine H1 | Potentially lower | Inverse Agonist/Antagonist |
Experimental Protocols
To empirically determine the pharmacological profiles of this compound and its metabolites, the following experimental protocols are recommended.
Radioligand Receptor Binding Assays
These assays are essential for quantifying the binding affinity of the compounds to their target receptors.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a radioligand receptor binding assay.
1. Muscarinic M1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the human muscarinic M1 receptor.
-
Materials:
-
Cell membranes expressing recombinant human M1 receptors.
-
Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds: this compound and its synthesized metabolites, serially diluted.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Pirenzepine (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding, add atropine.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values from competition binding curves and calculate the Ki using the Cheng-Prusoff equation.
-
2. Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the human histamine H1 receptor.
-
Materials:
-
Cell membranes expressing recombinant human H1 receptors.
-
Radioligand: [³H]-Mepyramine.
-
Non-specific binding control: Mianserin (10 µM) or Diphenhydramine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound and its synthesized metabolites, serially diluted.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Follow a similar procedure as the M1 receptor binding assay, substituting the H1 receptor membranes, [³H]-Mepyramine as the radioligand, and an appropriate non-specific binding control.
-
Incubation is typically carried out at 25°C for 60 minutes.
-
Data analysis is performed as described for the M1 assay to determine Ki values.
-
Functional Assays
Functional assays are crucial to determine whether the binding of a compound to a receptor results in a biological response (e.g., antagonism).
1. Calcium Flux Assay for M1 Receptor (Antagonist Mode)
-
Objective: To measure the ability of this compound and its metabolites to inhibit agonist-induced calcium mobilization mediated by the M1 receptor.
-
Materials:
-
A cell line stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
M1 receptor agonist (e.g., Carbachol or Acetylcholine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds.
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the M1-expressing cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle for a specified period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the M1 agonist (e.g., EC₈₀ concentration of Carbachol) and immediately measure the change in fluorescence over time.
-
The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced calcium signal.
-
Calculate IC₅₀ values from the concentration-response curves.
-
2. In Vitro Histamine Release Assay (Functional Antihistamine Activity)
-
Objective: To assess the ability of this compound and its metabolites to inhibit antigen-induced histamine release from mast cells or basophils.
-
Materials:
-
Rat basophilic leukemia cell line (RBL-2H3) or isolated human basophils.
-
Sensitizing antibody (e.g., anti-DNP IgE).
-
Antigen to induce degranulation (e.g., DNP-HSA).
-
Assay buffer (e.g., Tyrode's buffer).
-
Test compounds.
-
Histamine ELISA kit or a fluorometric histamine assay kit.
-
-
Procedure:
-
Sensitize the RBL-2H3 cells or basophils with the antibody overnight.
-
Wash the cells to remove unbound antibody.
-
Pre-incubate the sensitized cells with various concentrations of the test compounds.
-
Challenge the cells with the antigen to induce histamine release.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the samples and collect the supernatant.
-
Measure the histamine concentration in the supernatant using a suitable assay kit.
-
Calculate the percentage inhibition of histamine release for each concentration of the test compound and determine the IC₅₀ values.
-
Conclusion
The provided head-to-head comparison, while based on informed inference due to the scarcity of direct experimental data for this compound's metabolites, offers a valuable starting point for researchers. The pharmacological activity of this compound is likely modulated by its metabolism to N-desethylthis compound and hydroxylated derivatives. The detailed experimental protocols herein provide a clear roadmap for the empirical validation and characterization of these metabolites, which is essential for a comprehensive understanding of the overall in vivo action of this compound. Further research in this area will be critical for elucidating the full clinical and pharmacological profile of this compound.
Replicating Ethybenztropine's Behavioral Profile: A Comparative Analysis
For researchers and scientists in neuropharmacology and drug development, this guide provides a comparative analysis of the behavioral effects of Ethybenztropine and its analogs, contextualized with published findings on similar dopamine transport inhibitors. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its parent compound, benztropine, and structurally related analogs as primary comparators. This approach allows for an informed, albeit indirect, assessment of this compound's likely behavioral profile.
Executive Summary
This compound, an analog of benztropine, is recognized as a potent inhibitor of the dopamine transporter (DAT).[1][2] Unlike classical dopamine uptake inhibitors such as cocaine, benztropine and its derivatives typically exhibit a distinct behavioral profile, characterized by lower psychostimulant effects.[1][3] This has led to their investigation as potential therapeutic agents for cocaine addiction.[1][3] This guide synthesizes findings on the behavioral effects of benztropine analogs, with a focus on locomotor activity and operant responding, to provide a framework for replicating and comparing the effects of this compound. The primary alternatives for comparison are cocaine, a well-characterized psychostimulant and dopamine uptake inhibitor, and GBR 12935, a selective dopamine uptake inhibitor.[3]
Data Presentation: Comparative Behavioral Effects
The following tables summarize quantitative data from published studies on benztropine and its analogs, cocaine, and GBR 12935. This data provides a basis for predicting the behavioral potency and efficacy of this compound.
Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity and Dopamine Uptake Inhibition
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Cocaine | 99 - 251 | 293 - 420 |
| Benztropine | 11 - 45 | 28 - 110 |
| GBR 12909* | 1.3 - 4.2 | 5.8 - 13 |
| JHW 007 (Benztropine analog) | 399 | - |
| AHN 1-055 (Benztropine analog) | 1.3 | 4.8 |
| AHN 2-005 (Benztropine analog) | 2.5 | 9.1 |
Note: GBR 12909 is a close analog of GBR 12935 and is often used in comparative studies. Data compiled from multiple sources.
Table 2: Effects on Locomotor Activity in Rodents
| Compound | Effect on Locomotor Activity | Efficacy Compared to Cocaine |
| Cocaine | Dose-dependent increase | High |
| Benztropine | Stimulation at lower doses | Lower |
| Atropine | Stimulation | Lower |
| GBR 12935 | Stimulation | Similar or Higher |
Source: Adapted from preclinical studies comparing dopamine uptake inhibitors.[3]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key behavioral experiments are provided below.
Locomotor Activity Assay
This experiment is designed to assess the stimulant effects of a compound on spontaneous movement in an open field.
-
Subjects: Male Swiss Webster mice or Wistar rats.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer the test compound (e.g., this compound, cocaine, saline vehicle) via a specified route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks over the session. Compare the effects of different doses of the test compound to the vehicle control and a positive control like cocaine.
Fixed-Interval Responding
This operant conditioning paradigm is used to evaluate the effects of a compound on response rates for a reward delivered on a time-based schedule.
-
Subjects: Rats or pigeons with stable performance on a fixed-interval schedule.
-
Apparatus: An operant conditioning chamber equipped with a response lever or key, a feeder for delivering food rewards, and a computer for controlling the schedule and recording data.
-
Procedure:
-
Train animals to press a lever for a food reward delivered on a fixed-interval schedule (e.g., FI 60 seconds), where the first response after the interval has elapsed is reinforced.
-
Once responding is stable, administer the test compound or vehicle before the experimental session.
-
Record the rate and pattern of responding throughout the session.
-
-
Data Analysis: Analyze the overall response rate and the temporal pattern of responding within the fixed interval. Compounds like cocaine and benztropine have been shown to increase fixed-interval responding.[3]
Mandatory Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. Additionally, as a benztropine analog, it possesses anticholinergic properties, blocking muscarinic acetylcholine receptors.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Behavioral Analysis
The following diagram outlines the logical flow of a typical preclinical study designed to characterize the behavioral effects of a novel compound like this compound.
Caption: Experimental workflow for behavioral analysis.
References
- 1. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethybenztropine: A Guide for Laboratory Professionals
Immediate Safety and Disposal Protocol
The following step-by-step procedure outlines the recommended process for the safe disposal of Ethybenztropine in a laboratory setting. This protocol is based on general best practices for pharmaceutical waste management, in the absence of compound-specific directives.
Step 1: Waste Identification and Segregation
-
Initial Assessment: Treat all waste containing this compound (e.g., pure compound, contaminated labware, solutions) as potentially hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. Use a designated, clearly labeled, and leak-proof waste container. The container should be compatible with the chemical nature of the waste.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Step 3: Preparing for Disposal
-
Solids: For solid this compound, ensure it is in a securely sealed container.
-
Liquids/Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, sealed waste container.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in the designated hazardous waste container.
Step 4: Storage and Labeling
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity of the waste.
Step 5: Final Disposal
-
Engage a Licensed Waste Management Contractor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with federal and local regulations.
-
Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste. This process ensures the complete breakdown of the active compound.
-
Documentation: Maintain a record of all disposed this compound waste, including the date, quantity, and the name of the disposal contractor.
Quantitative Data for Pharmaceutical Waste Disposal
The following table provides general quantitative parameters for the disposal of chemical and pharmaceutical waste. These are not specific to this compound but represent standard industry practices.
| Parameter | Guideline Value | Notes |
| Incineration Temperature | >850 °C | High temperatures ensure complete destruction of organic compounds. |
| Aqueous Waste pH | 2 < pH < 12.5 | Waste with a pH outside this range may be considered corrosive hazardous waste. |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
Essential Safety and Operational Guidance for Handling Ethibenzatropine
This document provides immediate and essential safety protocols for laboratory personnel handling Ethibenzatropine. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. The following procedures cover personal protective equipment (PPE), handling and storage, disposal, and emergency responses.
Hazard Identification and Personal Protective Equipment
Ethibenzatropine is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing serious eye irritation and being harmful if inhaled, with the potential for organ damage through prolonged or repeated inhalation.[1]
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Ethibenzatropine.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is required when there is a risk of splashing.[2][3] | To prevent eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[4][5] Double gloving is recommended for handling potent compounds.[6] | To prevent skin contact and absorption. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator is necessary.[4] | To prevent inhalation of harmful dust particles.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron.[4] Long-sleeved garments and closed-toe shoes are mandatory. | To protect the skin from accidental contact. |
Procedural Workflow for Handling Ethibenzatropine
The following diagram outlines the standard operating procedure for working with Ethibenzatropine, from preparation to disposal.
Handling and Storage Protocols
Safe Handling Procedures:
-
Ventilation: Always handle Ethibenzatropine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.
-
Avoid Contact: Take precautionary measures to prevent contact with skin and eyes.[1]
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Keep away from incompatible materials.
Disposal Plan
Proper disposal of Ethibenzatropine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with Ethibenzatropine, including disposable gloves, weighing papers, and pipette tips, should be segregated from regular laboratory waste.[6][7]
-
Containerization: Contaminated solid waste should be placed in a clearly labeled, sealed container.[8] Liquid waste should be collected in a designated, leak-proof container.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[10] Rinse the affected skin area with plenty of water for at least 15 minutes.[10] Seek medical advice. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small, dry spill, carefully cover with an absorbent material to avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and wipe dry.
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
